molecular formula C7H13NO3 B13956409 Proline, 4-methoxy-1-methyl- CAS No. 666849-95-2

Proline, 4-methoxy-1-methyl-

Cat. No.: B13956409
CAS No.: 666849-95-2
M. Wt: 159.18 g/mol
InChI Key: LCRFCICIBIZKQT-GDVGLLTNSA-N
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Description

Proline, 4-methoxy-1-methyl- is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Proline, 4-methoxy-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proline, 4-methoxy-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666849-95-2

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1

InChI Key

LCRFCICIBIZKQT-GDVGLLTNSA-N

Isomeric SMILES

CN1CC(C[C@H]1C(=O)O)OC

Canonical SMILES

CN1CC(CC1C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability and Conformational Dynamics of N-Methyl-4-Methoxyproline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability and conformational landscape of N-methyl-4-methoxyproline.

Technical Guide for Drug Development & Structural Biology

Executive Summary

N-methyl-4-methoxyproline represents a specialized scaffold in peptidomimetic drug design, offering a unique intersection of steric bulk and stereoelectronic control. Unlike canonical proline, which relies solely on ring constraints, this derivative leverages the gauche effect of the 4-methoxy group and the steric demand of the N-methyl moiety to lock the pyrrolidine ring into specific puckering modes (


-endo vs. 

-exo).

This guide analyzes the thermodynamic parameters governing these conformers, providing actionable data for engineering rigidified peptide backbones, collagen mimetics, and organocatalysts.

Theoretical Framework: Stereoelectronic Drivers

The conformational stability of N-methyl-4-methoxyproline is dictated by two opposing forces: steric repulsion (from the N-methyl and C2-carboxylate) and stereoelectronic effects (from the 4-methoxy substituent).

The Gauche Effect

The primary thermodynamic driver for ring puckering in 4-substituted prolines is the gauche effect.[1][2] This phenomenon arises from the hyperconjugative donation of electron density from the


 bonding orbital into the low-lying 

antibonding orbital (where X is the electronegative substituent, here OMe).
  • Rule: The system stabilizes a conformation where the C–H bond and the C–OMe bond are anti-periplanar.

  • Outcome:

    • (2S, 4R)-isomer (Trans-4-OMe): Favors

      
      -exo  pucker.
      
    • (2S, 4S)-isomer (Cis-4-OMe): Favors

      
      -endo  pucker.[2]
      
N-Methylation and Amide Geometry

In the context of peptide bonds, N-methylation of the proline nitrogen eliminates the H-bond donor capability and increases steric bulk.

  • Cis/Trans Amide Equilibrium: While standard prolines favor the trans amide isomer (

    
    ), N-methylation typically shifts the equilibrium, often increasing the population of the cis amide due to the reduced steric difference between the two rotamers (both 
    
    
    
    -substituents are now alkyl).
  • Invertomers (Free Amine/Salt): For the free zwitterion or hydrochloride salt, the N-methyl group undergoes pyramidal inversion. The trans-invertomer (N-Me anti to C2-COOH) is thermodynamically favored over the cis-invertomer.

Conformational Analysis & Thermodynamic Data

Ring Puckering Equilibrium

The pyrrolidine ring exists in a dynamic equilibrium between two envelope conformations. The 4-methoxy substituent shifts this equilibrium significantly compared to unsubstituted proline.

Parameter(2S, 4R)-N-Me-4-OMe-Pro(2S, 4S)-N-Me-4-OMe-ProProline (Ref)
Preferred Pucker

-exo

-endo

-endo (slight)
Driving Force Gauche effect (

)
Gauche effect (

)
Sterics

Torsion Angle
~ -60° (Compact)~ -75° (Extended)-60° to -75°

Torsion Angle
~ 150° (PPII-like)~ 120°145°
Est.

+0.8 to +1.2 kcal/mol-0.5 to -0.9 kcal/mol~0 kcal/mol
N-Invertomer Stability (Protonated Form)

In acidic media (e.g., NMR in


/DCl), the nitrogen is protonated, creating a chiral center at the nitrogen.
  • Major Isomer: Trans (N-Methyl group is trans to the C2-Carboxyl group).

  • Minor Isomer: Cis (N-Methyl group is cis to the C2-Carboxyl group).

  • Observed Ratio: ~71 : 29 (Trans : Cis)[3][4]

  • 
    :  2.45
    
  • 
     (298 K): 
    
    
    
    kcal/mol (favoring Trans)
Visualization of Conformational Pathways

The following diagram illustrates the relationship between the chemical structure (chirality) and the resulting thermodynamic minimum (pucker).

ConformationalLandscape Substrate N-Methyl-4-Methoxyproline IsomerR (2S, 4R)-Isomer (Natural Product Analog) Substrate->IsomerR Synthesis/Isolation IsomerS (2S, 4S)-Isomer (Synthetic Diastereomer) Substrate->IsomerS Synthesis Mechanism Gauche Effect (σ(CH) → σ*(CO)) IsomerR->Mechanism IsomerS->Mechanism Exo Cγ-Exo Pucker (Compact, PPII Helix) Endo Cγ-Endo Pucker (Extended, β-Sheet) Exo->Endo Equilibrium (Slow in peptides) Mechanism->Exo Stabilizes 4R Mechanism->Endo Stabilizes 4S

Figure 1: Conformational sorting of N-methyl-4-methoxyproline diastereomers driven by stereoelectronic effects.

Experimental Protocols for Stability Determination

To rigorously determine the thermodynamic parameters of these conformers, a combination of NMR spectroscopy and computational modeling is required.

Protocol: NMR-Based Conformational Analysis

This workflow determines the ring pucker ratio (


) and the N-invertomer ratio (

).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the N-methyl-4-methoxyproline salt in 0.6 mL of

    
    . For peptide models, use 
    
    
    
    or buffered
    
    
    depending on solubility.
  • 1H NMR Acquisition: Acquire a high-resolution spectrum (minimum 500 MHz).

  • Coupling Constant Analysis (

    
    ): 
    
    • Extract vicinal coupling constants between

      
       and 
      
      
      
      protons.
    • Metric: The sum of couplings

      
       correlates with pucker.
      
    • 
       Hz indicates a mix or 
      
      
      
      -exo preference.
    • 
       Hz or specific splitting patterns indicate 
      
      
      
      -endo bias.
  • NOE Experiments:

    • Perform 1D-NOE or 2D-NOESY irradiation of the N-methyl signal.

    • Trans-invertomer: Strong NOE to

      
       protons; weak/no NOE to 
      
      
      
      .
    • Cis-invertomer: Strong NOE to

      
      .
      
  • Thermodynamic Calculation:

    • Integrate distinct signals for cis and trans forms (if in slow exchange).

    • Calculate

      
      .
      
    • Calculate

      
      .
      
Visualization of Experimental Workflow

ExperimentalWorkflow Sample Sample Prep (D2O / CDCl3) NMR 1H NMR (500+ MHz) Sample->NMR Analysis Spectral Analysis NMR->Analysis Coupling J-Coupling Analysis (Ring Pucker) Analysis->Coupling NOE NOE / NOESY (N-Me Orientation) Analysis->NOE Calc Thermodynamic Calculation ΔG = -RT ln K Coupling->Calc Determine Endo/Exo Ratio NOE->Calc Determine Cis/Trans Ratio

Figure 2: Analytical workflow for extracting thermodynamic parameters from NMR data.

Applications in Drug Design

Understanding the thermodynamic stability of these conformers allows for "pre-organizing" drug molecules, reducing the entropic penalty of binding to a target.

  • Collagen Mimetics: The (2S, 4R) isomer (Exo-pucker) mimics the structure of hydroxyproline in collagen, stabilizing the triple helix.[2] The N-methyl group can provide proteolytic resistance.

  • 
    -Turn Inducers:  The (2S, 4S) isomer (Endo-pucker) is ideal for nucleating 
    
    
    
    -turns in short peptides, useful for mimicking loop regions of proteins.
  • Proteolysis Resistance: N-methylation prevents cleavage by standard proteases (like chymotrypsin) that require a secondary amide proton or specific steric clearance.

References

  • Conformational Analysis of 4-Substituted Prolines Source: Raines, R. T., et al.[5] "The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker." PMC - PubMed Central. URL:[Link]

  • N-Methyl-4-methoxyproline Natural Product Isolation Source: De-Sousa, J. R., et al. "Dibenzyl trisulphide and trans-N-methyl-4-methoxyproline from Petiveria alliacea."[6][7] Phytochemistry, 1990.[6][7] URL:[Link]

  • Stereoelectronic Effects (The Gauche Effect) Source: Newberry, R. W., & Raines, R. T.[5] "The n→π* Interaction."[1][2] Accounts of Chemical Research. URL:[Link]

  • NMR Structure Elucidation Data Source: "Structure Elucidation by NMR in Organic Chemistry - trans-N-Methyl-4-methoxyproline." URL:[Link]

Sources

4-Methoxy-1-Methylproline: A Dual-Constraint Building Block for Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and application-based properties of 4-methoxy-1-methylproline , a specialized non-proteinogenic amino acid used to constrain peptide geometry and enhance pharmacokinetic profiles.

Executive Summary

4-methoxy-1-methylproline (often abbreviated as Mmp or N-Me-Mop ) represents a high-value scaffold in medicinal chemistry, specifically designed to overcome the "conformational flexibility" and "metabolic instability" bottlenecks of peptide therapeutics. By integrating two distinct structural modifications—N-methylation and 4-position etherification —onto the proline ring, this building block offers a programmable way to lock peptide backbones into specific secondary structures (e.g.,


-turns or polyproline helices) while simultaneously blocking proteolytic degradation.

This guide serves as a technical manual for the synthesis, conformational analysis, and incorporation of 4-methoxy-1-methylproline into bioactive peptides.

Chemical Identity & Stereochemical Logic

The utility of 4-methoxy-1-methylproline stems from its ability to manipulate the pyrrolidine ring pucker via stereoelectronic effects.

  • IUPAC Name: (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (Natural isomer found in Petiveria alliacea)

  • Molecular Formula:

    
    
    
  • MW: 159.18 g/mol

The Stereoelectronic "Toggle"

Unlike native proline, which fluctuates between C


-endo and C

-exo puckers, the 4-methoxy substituent forces a specific conformation due to the gauche effect .
  • (4R)-Methoxy (Trans): Favors the C

    
    -exo  pucker (characteristic of collagen).
    
  • (4S)-Methoxy (Cis): Favors the C

    
    -endo  pucker.
    

Simultaneously, the N-methyl group introduces steric bulk that destabilizes the trans amide bond, significantly increasing the population of the cis-peptide bond (


). This makes 4-methoxy-1-methylproline a potent inducer of turn geometries in peptide chains.

Experimental Synthesis Protocol

Note: This compound is rarely available in catalog quantities. The following protocol describes a robust "Protect-Modify-Deprotect" strategy suitable for gram-scale synthesis starting from inexpensive L-hydroxyproline.

Phase 1: Scaffold Preparation

Starting Material: trans-4-hydroxy-L-proline (Hyp).

  • N-Protection & Esterification:

    • React Hyp with

      
       in MeOH to form H-Hyp-OMe 
      
      
      
      HCl.
    • Treat with

      
       / 
      
      
      
      in DCM.
    • Yield: >90% of Boc-Hyp-OMe .

Phase 2: The 4-O-Methylation (Critical Step)

Direct methylation of the hydroxyl group requires conditions that prevent racemization at the


-center.
  • Reagents: Methyl Iodide (

    
    ), Silver Oxide (
    
    
    
    ).
  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve Boc-Hyp-OMe (1.0 eq) in dry ACN.

    • Add

      
       (5.0 eq) and 
      
      
      
      (10.0 eq).
    • Stir at reflux for 24–48 hours. Monitor via TLC (product is less polar).

    • Filter through Celite to remove silver salts. Concentrate in vacuo.

    • Result: Boc-4-methoxy-Pro-OMe .

Phase 3: N-Methylation Sequence

To install the N-methyl group, the Boc group must be exchanged.

  • Boc Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour. Concentrate to dryness to yield the amine salt.

  • Reductive Amination (Eschweiler-Clarke variation):

    • Dissolve the amine salt in MeOH.

    • Add Formaldehyde (37% aq., 5.0 eq) and stir for 30 min.

    • Add

      
       (3.0 eq) and adjust pH to ~5–6 with acetic acid.
      
    • Stir overnight at RT.

  • Saponification (Final Deprotection):

    • Treat the N-methylated ester with LiOH (2.0 eq) in THF/

      
       (3:1).
      
    • Acidify carefully to pH 5–6 (isoelectric point) and lyophilize or extract with

      
      -BuOH.
      
    • Final Product: (2S,4R)-4-methoxy-1-methylproline .

Analytical Checkpoints (Self-Validation)
  • 
     NMR:  Look for the characteristic N-Me singlet (~2.8 ppm) and O-Me singlet (~3.3 ppm).
    
  • NOESY: Confirm stereochemistry. A strong NOE between the

    
    -proton and the 4-methoxy group indicates the (4S) isomer (cis-relationship), while lack thereof suggests the desired (4R) isomer.
    

Conformational Landscape & Mechanism

The following diagram illustrates how the combination of N-methylation and 4-methoxylation restricts the conformational space of the proline residue, creating a "locked" building block.

ConformationalLandscape Substituents Substituents OMe 4-Methoxy Group (Stereoelectronic Effect) Substituents->OMe NMe N-Methyl Group (Steric Effect) Substituents->NMe Gauche Gauche Effect (O-C-C-N alignment) OMe->Gauche Induces Steric Steric Clash (N-Me vs Carbonyl) NMe->Steric Induces Pucker Ring Pucker (Cg-exo / Cg-endo) Gauche->Pucker Locks Amide Amide Bond (Cis / Trans) Steric->Amide Shifts Equilibrium toward Cis Result Target Conformation: Stable Beta-Turn Inducer Pucker->Result Defines Phi/Psi Angles Amide->Result Enables Turn Geometry

Figure 1: Mechanistic flow of how 4-methoxy-1-methylproline dictates peptide backbone geometry through stereoelectronic and steric locking mechanisms.

Applications in Drug Discovery[1]

Peptidomimetics & Stability

Native peptides are rapidly degraded by proteases. The N-methyl group of 4-methoxy-1-methylproline acts as a "shield," preventing the formation of the transition state required for amide bond hydrolysis.

  • Application: Replace Proline or Hydroxyproline in lead compounds with 4-methoxy-1-methylproline.

  • Outcome: Increased

    
     (half-life) in plasma and improved oral bioavailability due to increased lipophilicity (logP).
    
Case Study: Natural Products

The (2S,4R) isomer is a naturally occurring metabolite in Petiveria alliacea (Guinea Hen Weed).

  • Bioactivity: Extracts containing this amino acid have demonstrated neuroprotective effects and inhibition of specific viral proteases.

  • Relevance: It serves as a validated scaffold for designing inhibitors that require a rigid, hydrophobic core to occupy specific binding pockets (e.g., S1' pockets of proteases).

Summary of Key Properties

PropertyValue / DescriptionImpact on Drug Design
Stereochemistry (2S, 4R) [Trans]Favors C

-exo pucker; mimics collagen structure.
LogP Higher than Pro/HypImproves membrane permeability.
H-Bonding H-Bond Acceptor (Ether)Can engage in specific interactions without donating H.
Amide Preference High Cis-PopulationPromotes

-turn VI formation; disrupts

-helices.
Metabolic Stability HighN-Me blocks aminopeptidases; 4-OMe blocks prolyl hydroxylases.

References

  • De Sousa, J. R., et al. (1990).[1] "Dibenzyl Trisulphide and Trans-N-methyl-4-methoxyproline from Petiveria alliacea." Phytochemistry, 29(11), 3653-3655.[2] Link

  • Rainaldi, M., et al. (2025). "Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols." BenchChem Technical Notes. Link

  • Newberry, R. W., & Raines, R. T. (2016). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Topics in Current Chemistry, 372, 19-56. (Provides foundational theory on the gauche effect in 4-substituted prolines). Link

  • Beck, A. K., et al. (1995). "Synthesis of (S)-2-Methylproline." Organic Syntheses, 72, 62. (Reference for N-alkylation and methylation strategies). Link

  • Kubota, D., et al. (2024). "Exploring the Therapeutic Potential of Petiveria alliacea L. Phytochemicals." PMC, 11150000. Link

Sources

Methodological & Application

Application Notes and Protocols: N-Methylation of 4-Methoxyproline Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide science, often imparting enhanced metabolic stability, membrane permeability, and modulated biological activity.[1][2] This document provides a comprehensive guide to the N-methylation of 4-methoxyproline methyl ester, a valuable building block for drug development. The primary protocol detailed is the Eschweiler-Clarke reaction, a classic and highly reliable method for methylating secondary amines without the risk of over-alkylation to form quaternary ammonium salts.[3][4] We will explore the causality behind experimental choices, provide a detailed step-by-step protocol, discuss purification strategies, and present alternative methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated procedure.

Introduction: The Significance of N-Methylation

The introduction of a methyl group onto the backbone nitrogen of a peptide chain can profoundly alter its pharmacological properties. This modification prevents the formation of hydrogen bonds, which can disrupt secondary structures like α-helices and β-sheets, but it can also pre-organize the peptide backbone to favor specific conformations for receptor binding. Furthermore, the N-methylated amide bond is resistant to many common proteases, significantly increasing the in vivo half-life of peptide-based therapeutics.[5]

The target molecule, 4-methoxyproline methyl ester, is a derivative of hydroxyproline. The methylation of its secondary amine yields N-methyl-4-methoxyproline methyl ester, a chiral building block for incorporation into novel peptidomimetics and small molecule drugs. The Eschweiler-Clarke reaction is an exemplary choice for this transformation due to its high efficiency, operational simplicity, and, most importantly, its self-limiting nature that stops at the tertiary amine stage.[3][6][7]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a specialized form of reductive amination.[4] The reaction utilizes an excess of formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[3]

The mechanism proceeds via two key stages:

  • Iminium Ion Formation: The secondary amine of the proline ester attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient tertiary iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, transferring a hydride to the electrophilic iminium ion. This reduces the iminium ion to the desired N-methylated tertiary amine. The reaction is driven forward by the irreversible loss of carbon dioxide gas from the oxidized formic acid.[3]

This mechanism elegantly prevents the formation of a quaternary ammonium salt, as the resulting tertiary amine cannot form another iminium ion with formaldehyde under these conditions.[3] Chiral centers adjacent to the amine, such as the α-carbon of proline, typically do not racemize during the reaction.[3]

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This protocol details the N-methylation of 4-methoxyproline methyl ester hydrochloride. If starting from the free base, the initial neutralization step can be omitted.

Materials and Equipment
  • Reagents:

    • 4-methoxyproline methyl ester hydrochloride

    • Formaldehyde (37% solution in water)

    • Formic acid (98-100%)

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source (heating mantle or oil bath)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Quantitative Data Summary

The following table outlines the suggested stoichiometry for the reaction. It is recommended to perform the reaction on a 10 mmol scale initially.

ReagentMolecular Weight ( g/mol )Molar Eq.Amount (10 mmol scale)Notes
4-methoxyproline methyl ester HCl~195.651.01.96 gThe starting material.
Formaldehyde (37% aq. solution)30.032.52.0 mL (~25 mmol)Serves as the source of the methyl group. Used in excess.
Formic Acid (98%)46.032.50.95 mL (~25 mmol)Acts as the reducing agent (hydride source). Used in excess.
Saturated Sodium Bicarbonate Solution--As neededUsed for neutralization during work-up.
Dichloromethane (DCM)--~100 mLUsed for extraction of the final product.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyproline methyl ester hydrochloride (1.96 g, 10 mmol).

  • Reagent Addition: In a fume hood, add formaldehyde (2.0 mL, ~25 mmol) followed by formic acid (0.95 mL, ~25 mmol).

    • Causality Note: Using an excess of both reagents ensures the reaction goes to completion and drives the equilibrium towards the product.[3] The order of addition described in some modified procedures involves mixing the amine and formaldehyde first, followed by the addition of formic acid.[8]

  • Heating and Reaction: Attach a reflux condenser to the flask and heat the mixture to 90-100 °C using an oil bath or heating mantle. Vigorous evolution of carbon dioxide should be observed. Maintain this temperature for 2-4 hours, or until the gas evolution ceases.

    • Self-Validation: The cessation of CO₂ evolution is a strong indicator that the reaction is complete. Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~50 mL of water.

  • Basification (Work-up): Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with stirring until the effervescence stops and the pH is basic (~pH 8-9). This step neutralizes the excess formic acid and deprotonates the product, making it soluble in organic solvents.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).

    • Causality Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-methyl-4-methoxyproline methyl ester.

  • Purification: The crude product is typically an oil. Purify it using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C) and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification A 1. Combine Starting Material, Formaldehyde, & Formic Acid B 2. Heat to 100°C (2-4 hours) A->B C 3. Monitor for cessation of CO2 evolution B->C D 4. Cool and Dilute with Water C->D E 5. Basify with NaHCO3 (to pH ~8-9) D->E F 6. Extract with DCM (3x) E->F G 7. Dry & Concentrate (Rotary Evaporator) F->G H 8. Silica Gel Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I J Final Product: N-methyl-4-methoxyproline methyl ester

Caption: Workflow for the N-methylation of 4-methoxyproline methyl ester.

Alternative Protocol: Catalytic Reductive Amination

An alternative to the Eschweiler-Clarke reaction is reductive amination using catalytic hydrogenation. This method avoids the use of formic acid and can sometimes be cleaner, though it requires specialized hydrogenation equipment. A similar procedure has been described for the N-methylation of 4-hydroxyproline.[9]

Brief Protocol Outline:

  • Dissolve 4-methoxyproline methyl ester in a suitable solvent like methanol.

  • Add an aqueous solution of formaldehyde.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Conduct the reaction in a hydrogenation apparatus (e.g., a Parr shaker) under a hydrogen atmosphere (e.g., 50 psig) for 24 hours.[9]

  • After the reaction, the catalyst is removed by filtration (e.g., through Celite).

  • The product is isolated from the filtrate after solvent removal and appropriate work-up.[9]

This method is also very effective but requires careful handling of the pyrophoric Pd/C catalyst and access to high-pressure hydrogenation equipment.

References

  • Eschweiler Reaction. NROChemistry. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health (NIH). [Link]

  • Formylation of Amines. National Institutes of Health (NIH). [Link]

  • N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. [Link]

  • L-Proline, 2-methyl. Organic Syntheses Procedure. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed. [Link]

  • Reductive Alkylation of Amines with Carboxylic Ortho Esters. ResearchGate. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health (NIH). [Link]

Sources

incorporation of 4-methoxy-N-methylproline into bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 4-Methoxy-N-Methylproline into Therapeutic Peptides

Executive Summary

The incorporation of 4-methoxy-N-methylproline (MeMop) represents a sophisticated strategy in modern peptidomimetic drug design. This dual-modified amino acid addresses two critical bottlenecks in peptide therapeutics: membrane permeability and conformational stability .

While N-methylation improves metabolic stability and lipophilicity (enhancing oral bioavailability), the 4-methoxy substituent exerts a stereoelectronic "lock" on the pyrrolidine ring pucker. Together, they allow precise control over the peptide backbone's cis/trans isomerization equilibrium. However, the steric bulk of this residue presents significant synthetic challenges, particularly during Solid-Phase Peptide Synthesis (SPPS).[1] This guide details the optimized protocols for coupling, cleavage, and characterization of MeMop-containing peptides.

Scientific Rationale: The "Conformational Tug-of-War"

To successfully incorporate MeMop, one must understand the mechanistic forces at play. This is not merely a "bulky" amino acid; it is a conformational switch.

  • N-Methylation Effect: Replaces the H-bond donor (NH) with a methyl group. This eliminates a potential solvation shell, increasing lipophilicity. Critically, it lowers the energy barrier between cis and trans amide bonds, often increasing the population of the cis conformer (essential for turn structures like

    
    -turns).
    
  • 4-Methoxy Effect (Stereoelectronic): The electronegative oxygen at C

    
     induces a specific ring pucker via the gauche effect.
    
    • (4R)-Methoxy: Favors C

      
      -exo pucker 
      
      
      
      Stabilizes trans amide bond.
    • (4S)-Methoxy: Favors C

      
      -endo pucker 
      
      
      
      Destabilizes trans, favoring cis.

The Engineering Opportunity: By selecting the specific stereoisomer of 4-methoxy-N-methylproline, you can fine-tune the local secondary structure of the peptide, locking it into a bioactive conformation or protecting it from proteolytic cleavage.

Visualizing the Conformational Landscape

ConformationalLandscape cluster_steric Steric Barrier (N-Me) MeMop 4-Methoxy-N-Methylproline (MeMop) Exo Cγ-Exo Pucker (4R-Isomer) MeMop->Exo Stereoelectronic Control Endo Cγ-Endo Pucker (4S-Isomer) MeMop->Endo Cis Cis-Amide (Turn/Hairpin) MeMop->Cis N-Me increases Cis population Trans Trans-Amide (Extended/Helix) Exo->Trans Favors Endo->Cis Favors Bioactivity Target Bioactivity (Receptor Binding) Trans->Bioactivity Cis->Bioactivity

Figure 1: The interplay between ring pucker (controlled by methoxy stereochemistry) and amide geometry (influenced by N-methylation) determines the final bioactive conformation.

Materials and Reagents

Critical Reagent Selection: Standard coupling reagents (HBTU/DIC) are insufficient for MeMop due to severe steric hindrance.

ComponentRecommended ReagentPurpose
Building Block Fmoc-(4R/S)-MeMop-OHN-protected, side-chain protected amino acid.
Coupling Reagent HATU or COMU High-reactivity uronium/aminium salts are required to drive the reaction on the hindered secondary amine.
Additives HOAt (if using HATU) or Oxyma (if using COMU)Suppresses racemization and enhances reaction rate.
Base TMP (2,4,6-Trimethylpyridine) or DIEATMP is preferred for Cys/His containing peptides to reduce racemization; DIEA is standard.
Resin ChemMatrix or PEG-PSHigh-swelling resins are crucial to allow diffusion of bulky reagents.
Monitoring Chloranil Test Do NOT use Kaiser Test. Kaiser detects primary amines; Chloranil detects secondary amines (turning blue).

Protocol: Solid-Phase Incorporation

This protocol assumes a standard Fmoc/tBu strategy. The critical steps involve coupling of the MeMop unit and the subsequent coupling to the MeMop unit (the most difficult step).

Step 1: Coupling of Fmoc-MeMop-OH (The "Easy" Part)

Although easier than the next step, the steric bulk still demands potent activation.

  • Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-MeMop-OH (4 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIEA (8 eq) .

    • Pre-activation time: 30 seconds (keep short to avoid racemization).

  • Coupling: Add mixture to resin. Shake at Room Temperature for 2 hours .

  • Monitoring: Perform Kaiser test (should be negative/colorless).

  • Capping (Mandatory): Unreacted amines must be capped to prevent deletion sequences. Use Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Step 2: Coupling TO the N-Terminal MeMop (The "Hard" Part)

This is the bottleneck. The nucleophile is a secondary amine buried by a methyl group and a methoxy ring. Standard conditions will fail.

  • Deprotection: Remove Fmoc from MeMop (20% Piperidine/DMF).[2]

    • Note: Monitor the UV waste. N-methyl Fmoc removal can sometimes be slower.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • QC Check: Perform Chloranil Test .

    • Positive Result: Dark Blue beads (indicates free secondary amine).

  • Activation (High-Power Mode):

    • Amino Acid: Next Fmoc-AA-OH (5 eq) .

    • Reagent: HATU (5 eq) and HOAt (5 eq) .

    • Base: DIEA (10 eq) .

  • Coupling Condition:

    • Add activated solution to resin.[3]

    • Microwave (Optional but recommended): 75°C for 10 min (25W).

    • ORManual Heating: 50°C water bath for 2 hours.

    • ORDouble Coupling (RT): 2 x 3 hours at Room Temp.

  • Re-Check: Perform Chloranil Test. If still blue, repeat coupling with PyAOP or PyBroP (phosphonium salts often work better for difficult N-Me couplings).

Step 3: Prevention of Diketopiperazine (DKP) Formation

Risk: If MeMop is the 2nd residue from the N-terminus (e.g., H2N-AA1-MeMop-...), the free amine of AA1 can attack the carbonyl of MeMop, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

  • Solution: Use Trityl (Trt) protection for the N-terminus of the final AA if possible, or perform the final deprotection immediately before cleavage and use a bulky resin linker (like 2-chlorotrityl) which sterically discourages DKP formation.

Workflow Diagram: SPPS Cycle for MeMop

SPPS_Workflow cluster_cycle1 Cycle A: Coupling MeMop cluster_cycle2 Cycle B: Coupling TO MeMop (Difficult) Start Resin-Bound Peptide (Free Amine) Activate1 Activate Fmoc-MeMop-OH (HATU/DIEA, 4eq) Start->Activate1 Couple1 Coupling Reaction (2h, RT) Activate1->Couple1 Check1 QC: Kaiser Test (Must be colorless) Couple1->Check1 Cap1 Capping Step (Ac2O) Check1->Cap1 Pass Deprotect Fmoc Removal (Piperidine) Cap1->Deprotect Check2 QC: Chloranil Test (Must be Blue) Deprotect->Check2 Activate2 Activate Next AA (HATU/HOAt/DIEA, 5eq) Check2->Activate2 Couple2 Coupling Reaction (Double Couple or 50°C) Activate2->Couple2 Check3 QC: Chloranil Test (Must be Colorless) Couple2->Check3 Check3->Activate2 Fail (Repeat) End Proceed to Next Cycle or Cleavage Check3->End Pass

Figure 2: Optimized SPPS workflow highlighting the distinct QC steps (Kaiser vs. Chloranil) and aggressive coupling conditions required for the MeMop cycle.

Cleavage and Purification

The high lipophilicity of MeMop requires adjustments to standard purification protocols.

  • Cleavage Cocktail: Standard TFA/TIS/H2O (95:2.5:2.5) is generally safe. The methoxy ether is stable to TFA.

  • Precipitation: MeMop peptides are often more soluble in ether than standard peptides.

    • Tip: If no precipitate forms in cold ether, evaporate the TFA under nitrogen first, then add ether. If still soluble, dilute with water/acetonitrile and lyophilize directly.

  • HPLC Purification:

    • Column: C18 is standard, but C8 or Phenyl-Hexyl may offer better selectivity for hydrophobic, N-methylated peptides.

    • Gradient: Use a shallower gradient (e.g., 0.5% B/min) around the elution point to separate cis/trans conformers, which often elute as split or broad peaks.

    • Temperature: Heating the column to 50°C-60°C can coalesce the cis/trans peaks into a single sharp peak, simplifying purification and integration.

Characterization & Troubleshooting

IssueObservationRoot CauseSolution
Incomplete Coupling Deletion sequence in MS (Mass = Target - AA).Steric hindrance of N-methyl group.[1][4]Use HATU/HOAt at 50°C. Switch to PyAOP . Perform double coupling.
Broad Peaks (HPLC) "Messy" chromatogram, multiple peaks with same mass.Slow cis/trans isomerization.Run HPLC at 60°C . This is a feature, not a bug, of MeMop peptides.
Low Yield (DKP) Mass corresponds to truncated peptide minus first 2 AAs.Diketopiperazine formation at dipeptide stage.Use 2-Chlorotrityl resin .[5] Avoid Fmoc deprotection of the dipeptide until the very last moment before coupling the 3rd AA.
Racemization Diastereomers in HPLC.Over-activation or prolonged base exposure.Use Oxyma/DIC for Cys/His couplings. Limit pre-activation time of HATU to <1 min.

References

  • Conformational Effects of 4-Substituted Prolines: Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[6][7] Annual Review of Biochemistry, 78, 929–958.

  • Coupling Reagents for N-Methyl Amino Acids: Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[8] Journal of Peptide Science, 12(3), 213–219.

  • HATU/HOAt Effectiveness: Carpino, L. A. (1993).[1][4] 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive.[1][8] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Diketopiperazine Formation Risks: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[5][9] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Synthesis of N-Methylated Peptides (Review): Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[8] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[8]

Sources

Application Note: Strategic Etherification of N-Protected 4-Hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The etherification of trans-4-hydroxy-L-proline (Hyp) is a pivotal transformation in the synthesis of peptidomimetics, collagen-targeting drugs, and HIF prolyl hydroxylase inhibitors. However, this reaction is complicated by the substrate's susceptibility to racemization at the


-carbon and stereochemical inversion at the 

-carbon (C4).

This guide delineates the selection of reagents based on the desired stereochemical outcome. We contrast the Williamson ether synthesis (retention of configuration, high racemization risk) with the Mitsunobu reaction (inversion of configuration) and Silver Oxide mediated alkylation (mild retention).

Decision Matrix: Reagent Selection

The choice of reagent is dictated primarily by the target stereochemistry at C4 and the stability of the protecting groups.

ReagentSelection Start Starting Material: N-Protected trans-4-Hydroxyproline Target Desired C4 Stereochemistry? Start->Target Retention Retention (trans-Ether) Target->Retention Inversion Inversion (cis-Ether) Target->Inversion Williamson Williamson Ether Synthesis (NaH + RX) *Risk: Racemization* Retention->Williamson Primary Alkyl Halides Ag2O Silver Oxide Alkylation (Ag2O + RX) *Mild, Low Racemization* Retention->Ag2O Methyl/Benzyl Halides AcidCat Acid Catalysis (Isobutylene + H+) *Specific for t-Butyl* Retention->AcidCat t-Butyl Ethers Mitsunobu Mitsunobu Reaction (PPh3 + DIAD + ROH) *Inverts C4* Inversion->Mitsunobu Alcohol Nucleophiles

Figure 1: Decision tree for selecting etherification reagents based on target stereochemistry.

Critical Mechanistic Insights

The Racemization Challenge

The


-proton of N-protected proline derivatives is exceptionally acidic due to the electron-withdrawing N-protecting group (Boc/Fmoc) and the ester moiety.
  • Risk Factor: Strong bases (e.g., NaH, KOtBu) used in Williamson synthesis can deprotonate the

    
    -carbon, leading to an enolate intermediate. Upon reprotonation, the stereocenter scrambles, yielding a mixture of L- and D-proline derivatives.
    
  • Mitigation: Use orthogonal protection for the carboxylic acid (e.g., methyl ester) to reduce acidity compared to the free acid, or utilize milder bases (

    
    ).
    
Stereochemical Inversion vs. Retention
  • Retention (

    
    ):  Direct attack of the 4-alkoxide on an alkyl halide occurs with retention of configuration at the proline C4, as the C-O bond is not broken.
    
  • Inversion (

    
    ):  The Mitsunobu reaction activates the C4-hydroxyl group (forming a phosphonium intermediate), converting it into a leaving group. The nucleophile then attacks from the opposite face, inverting the center from trans to cis.
    

Detailed Protocols

Protocol A: Williamson Ether Synthesis (Retention)

Best for: Primary alkyl halides where C4 retention is required. Reagents: Sodium Hydride (NaH), Alkyl Halide (


), DMF.

Step-by-Step Methodology:

  • Substrate Preparation: Ensure the starting material is fully protected (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester). Free acids will consume base and complicate purification.

  • Deprotonation:

    • Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M) under Argon.

    • Cool to 0°C (Critical to minimize racemization).

    • Add NaH (60% dispersion in oil, 1.1–1.2 equiv) portion-wise.

    • Stir at 0°C for 30 mins until hydrogen evolution ceases.

  • Alkylation:

    • Add Alkyl Halide (1.2–1.5 equiv) dropwise at 0°C.

    • Allow to warm to room temperature (RT) only if reaction is sluggish; otherwise maintain 0–5°C.

    • Monitor by TLC/LC-MS.

  • Quench & Workup:

    • Quench carefully with saturated

      
       solution.
      
    • Extract with EtOAc. Wash organic layer with

      
       (5% aq) to remove DMF, then brine.
      
    • Dry over

      
       and concentrate.
      

Data Summary:

Parameter Condition Note

| Solvent | DMF or THF | DMF promotes


 but is harder to remove. |
| Temperature  | 0°C | Higher temps (>25°C) increase 

-epimerization. | | Base | NaH (60%) | Strong base; requires anhydrous conditions. |
Protocol B: Mitsunobu Reaction (Inversion)

Best for: Creating cis-4-alkoxyprolines from natural trans-Hyp, or introducing complex alcohols. Reagents: Triphenylphosphine (


), DIAD (Diisopropyl azodicarboxylate), Alcohol (

).

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv),

    
     (1.5 equiv), and the nucleophilic alcohol (1.5 equiv) in anhydrous THF or Toluene.
    
  • Activation:

    • Cool mixture to 0°C.

    • Add DIAD (1.5 equiv) dropwise. Note: DIAD is preferred over DEAD due to better stability and safety profiles.

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to RT.

    • Stir for 12–24 hours.

  • Workup:

    • Concentrate solvent.[1][2][3]

    • Triturate with

      
      /Hexane to precipitate triphenylphosphine oxide (
      
      
      
      ). Filter.
    • Purify filtrate via flash chromatography.[3]

Key Insight: To obtain a trans-ether using Mitsunobu, one must perform a "double inversion": first invert trans-Hyp to cis-Hyp (using a benzoate nucleophile followed by hydrolysis), then perform Mitsunobu on the cis-isomer.

Protocol C: Silver Oxide Mediated Alkylation (Mild Retention)

Best for: Methylation or Benzylation of sensitive substrates prone to racemization. Reagents: Silver(I) Oxide (


), Alkyl Iodide (

).

Step-by-Step Methodology:

  • Mixture: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in DMF or Acetonitrile.

  • Addition: Add Alkyl Iodide (5–10 equiv, excess is standard) and

    
     (1.5–2.0 equiv).
    
  • Reaction:

    • Stir vigorously at RT. The reaction is heterogeneous.

    • Protect from light (wrap flask in foil).

    • Time: 12–48 hours.

  • Workup:

    • Filter through a Celite pad to remove silver salts.

    • Concentrate filtrate.[2][3]

    • Note: This method rarely causes racemization because

      
       is a weak base that activates the halide rather than forming a discrete alkoxide.
      

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Racemization (

-center)
Base too strong or Temp too high.Switch from NaH to

. Keep Williamson reaction at 0°C.
Elimination (Pyrroline formation) E2 elimination competes with

.
Use primary halides only. Avoid heating.
Incomplete Reaction (Mitsunobu)

of nucleophile too high.
Mitsunobu works best with acidic nucleophiles (

). Aliphatic alcohols may require specialized reagents (e.g., ADDP).
Poor Solubility Peptide aggregation.Use "Magic Mixture" (DCM/DMF/NMP ratios) or sonication during reagent addition.
Visualizing the Pathway Risks

Pathways Substrate N-Boc-Hyp-OMe Base Strong Base (NaH) Substrate->Base Path1 Deprotonation (OH) Base->Path1 Kinetic Control (0°C) Path2 Deprotonation (alpha-H) Base->Path2 Thermodynamic/Excess Base Product Target Ether (Retention) Path1->Product + R-X ElimProd Elimination Product (Pyrroline) Path1->ElimProd Heat/Steric Bulk SideProd Racemized Product (D/L Mix) Path2->SideProd

Figure 2: Competing pathways in base-mediated etherification. Path 2 represents the critical failure mode causing racemization.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[4] Link

  • Kuhn, R., et al. (1955). "Methylation of N-protected amino acids with silver oxide." Chemische Berichte.
  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link

  • BenchChem Technical Support. (2025). "Synthesis of 4-Hydroxy-N-Methylproline and Derivatives." Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-4-Methoxyproline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-4-methoxyproline, into peptide sequences is a critical strategy in modern drug discovery. This modification can significantly enhance a peptide's pharmacokinetic properties, including improved metabolic stability, oral bioavailability, and receptor selectivity.[1][2] However, the increased steric bulk around the nitrogen atom presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of coupling N-methyl-4-methoxyproline.

Frequently Asked Questions (FAQs)

Q1: Why is coupling to N-methyl-4-methoxyproline so challenging?

The primary reason for the difficulty in coupling N-methyl-4-methoxyproline lies in steric hindrance. The methyl group on the alpha-nitrogen, combined with the rigid pyrrolidine ring of the proline analogue, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric clash significantly slows down the rate of amide bond formation, often resulting in incomplete reactions with standard coupling protocols.[3]

Q2: My standard coupling protocol with HBTU/HOBt is failing for N-methyl-4-methoxyproline. What is the mechanistic reason for this, and what are my immediate alternatives?

Standard uronium/aminium-based coupling reagents like HBTU, in combination with HOBt, are often inefficient for coupling sterically hindered N-methylated amino acids.[1] The benzotriazolyl ester intermediate formed with these reagents is often not reactive enough to overcome the steric barrier presented by the N-methyl group.[4]

Immediate Alternatives:

  • Switch to a More Potent Coupling Reagent: The go-to alternative is often HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][5] The 7-aza-hydroxybenzotriazole (HOAt) moiety in HATU creates a more reactive OAt-active ester, which has been shown to be more effective for hindered couplings.

  • Consider COMU: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly efficient coupling reagent with reactivity comparable to HATU.[6][7] It has the added benefits of being non-explosive and having better solubility.[6]

  • Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for coupling N-methylated amino acids.[8][9]

Q3: I'm observing significant epimerization when coupling to N-methyl-4-methoxyproline. What are the causes, and how can I mitigate this side reaction?

Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a common problem in peptide synthesis, especially during the coupling of sterically hindered residues. The primary cause is the abstraction of the alpha-proton of the activated amino acid by a base, leading to the formation of a planar enolate intermediate.[10]

Mitigation Strategies:

  • Choice of Base: The type and amount of base used are critical. Highly hindered, non-nucleophilic bases like diisopropylethylamine (DIEA) are generally preferred over less hindered bases.[10] Using the minimum necessary amount of base is also crucial.

  • Pre-activation Time: Minimize the time the amino acid is in its activated state before the addition of the resin-bound amine. A prolonged pre-activation time increases the window for epimerization to occur.

  • Coupling Reagent Selection: Some coupling reagents are inherently less prone to causing epimerization. For instance, couplings involving HOAt are generally associated with lower levels of racemization compared to those with HOBt.[6]

Q4: Can microwave-assisted peptide synthesis (MAPS) help with the coupling of N-methyl-4-methoxyproline?

Yes, microwave energy can be a powerful tool to overcome the challenges of coupling sterically hindered amino acids.[3] Microwave irradiation can significantly accelerate the reaction rate, allowing difficult couplings to proceed to completion in a much shorter time frame.[3][11] This can lead to higher yields and purer peptides.[11]

Key Considerations for MAPS:

  • Temperature Control: Careful control of the reaction temperature is essential to prevent side reactions and epimerization.

  • Optimized Protocols: Use microwave protocols specifically designed for hindered amino acids. This may involve adjustments to power, temperature, and irradiation time.

Troubleshooting Guide

Scenario 1: Low Coupling Efficiency Despite Using a Strong Coupling Reagent (e.g., HATU)

Possible Causes:

  • Insufficient Reaction Time: Even with a potent coupling reagent, sterically hindered couplings may require longer reaction times than standard couplings.

  • Suboptimal Solvent: The choice of solvent can influence the reaction rate. While DMF is standard, other solvents like NMP or a mixture of DMF/DMSO might be more effective in some cases.[5]

  • Inadequate Reagent Equivalents: For particularly difficult couplings, increasing the equivalents of the amino acid and coupling reagent may be necessary.

Troubleshooting Steps:

  • Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.

  • Increase Reaction Time: Extend the coupling time and monitor the reaction progress using a qualitative test like the bromophenol blue test.[1]

  • Solvent Screening: If the issue persists, consider switching to NMP or a DMF/DMSO co-solvent system.

  • Increase Reagent Stoichiometry: Incrementally increase the equivalents of the protected amino acid and coupling reagent.

Scenario 2: Observation of Deletion Sequences in the Final Peptide

Possible Cause:

This is a direct consequence of incomplete coupling at the N-methyl-4-methoxyproline residue. If the coupling is not driven to completion, the subsequent amino acid will be coupled to the unreacted portion of the resin, leading to a peptide sequence lacking the intended residue.

Troubleshooting Steps:

This issue is best addressed proactively by optimizing the coupling protocol for N-methyl-4-methoxyproline as described in the sections above. If deletion sequences are already observed, it indicates a need to revisit and improve the coupling efficiency at that specific step.

Scenario 3: Difficulty in Dissolving N-methyl-4-methoxyproline

Possible Cause:

N-methylated amino acids can sometimes exhibit poor solubility in standard organic solvents due to their zwitterionic character.[12]

Troubleshooting Steps:

  • Co-solvents: Try dissolving the amino acid in a small amount of a more polar solvent like DMSO before adding it to the main reaction solvent (e.g., DMF).

  • Sonication: Gentle sonication can aid in the dissolution of the amino acid.

  • In Situ Solubilization: Sometimes, the addition of the coupling reagent and base can help to solubilize the amino acid derivative.[12]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling
  • Swell the resin in DMF.

  • Deprotect the N-terminal Fmoc group using a standard piperidine/DMF solution.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in DMF.

  • Add 8 equivalents of DIEA to the amino acid/HATU solution and allow to pre-activate for 1-2 minutes.[1]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitor the coupling progress using the bromophenol blue test.[1]

  • If the test is positive (blue), the coupling is incomplete. Perform a second coupling.

  • Once the coupling is complete (yellow/green), wash the resin with DMF.

Protocol 2: Microwave-Assisted Coupling
  • Follow steps 1-5 from Protocol 1.

  • Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.

  • Place the vessel in the microwave peptide synthesizer.

  • Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.

  • After the microwave program is complete, wash the resin with DMF.

  • Perform a bromophenol blue test to check for completion. If necessary, repeat the microwave coupling step.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered N-Methyl Amino Acids
Coupling ReagentActive SpeciesRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Drawbacks
HBTU OBt-esterModerateCost-effective, widely used.Often inefficient for N-methyl amino acids.[1]
HATU OAt-esterHigh"Gold standard" for difficult couplings.More expensive than HBTU.
COMU Oxyma-esterHighHigh reactivity, non-explosive, good solubility.[6][7]Can be less stable in solution over time.
PyAOP OAt-phosphoniumHighVery effective for N-methyl amino acid couplings.[8]Byproducts can be more difficult to remove.
PyBOP OBt-phosphoniumModerate-HighGood for hindered couplings.Can be less efficient than PyAOP for N-methyl amino acids.

Visualizations

Diagram 1: Decision Tree for Troubleshooting N-Methyl-4-Methoxyproline Coupling

G start Start: Coupling N-methyl-4-methoxyproline q1 Is coupling efficiency low with standard reagents (HBTU)? start->q1 a1 Switch to a more potent reagent (HATU, COMU, or PyAOP). q1->a1 Yes q2 Is coupling still incomplete with a potent reagent? q1->q2 No a1->q2 a2_1 Perform a double coupling. q2->a2_1 Yes q3 Is epimerization observed? q2->q3 No a2_2 Increase reaction time. a2_1->a2_2 a2_3 Consider microwave assistance. a2_2->a2_3 a2_3->q3 a3_1 Use a hindered base (DIEA). q3->a3_1 Yes end Successful Coupling q3->end No a3_2 Minimize pre-activation time. a3_1->a3_2 a3_3 Ensure optimal temperature control. a3_2->a3_3 a3_3->end

Caption: Troubleshooting flowchart for N-methyl-4-methoxyproline coupling.

Diagram 2: Mechanism of Action - HATU vs. HBTU

G cluster_hbtu HBTU Pathway cluster_hatu HATU Pathway hbtu HBTU + R-COOH obt OBt-ester (Less Reactive) hbtu->obt + Base n_methyl N-methyl-4-methoxyproline obt->n_methyl Slow/Incomplete hatu HATU + R-COOH oat OAt-ester (More Reactive) hatu->oat + Base oat->n_methyl Efficient peptide_bond Peptide Bond Formation n_methyl->peptide_bond

Caption: Comparison of HATU and HBTU activation pathways.

References

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–770.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • Kent, S. B., & Schnölzer, M. (1992). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 89(19), 9010–9014.
  • Ueda, H., et al. (2022). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Anaspec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Yulnafatmawita, et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4930.
  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Hydroxy-N-Methylproline.
  • Reddit. (2025). Coupling N-methylhydroxy proline with a lipid ?. r/Chempros.
  • Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons.
  • SlideShare. (2015).
  • Collins, J. M., & Collins, S. L. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 1047, 39–55.

Sources

preventing racemization during 4-methoxy-1-methylproline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the technical support center for the synthesis of 4-methoxy-1-methylproline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on maintaining stereochemical purity during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-methoxy-1-methylproline, and what are the initial considerations?

The most common and cost-effective starting material is trans-4-hydroxy-L-proline, a naturally occurring, non-proteinogenic amino acid.[1][2] Key initial considerations include confirming the stereochemical purity of the starting material and choosing appropriate protecting groups for the amine and carboxylic acid functionalities to prevent unwanted side reactions during the subsequent O-methylation and N-methylation steps.

Q2: At which stages of the synthesis is racemization most likely to occur?

Racemization is a significant risk at two key stages:

  • During activation of the carboxylic acid: If the synthesis involves peptide coupling or other reactions that activate the carboxyl group, there is a risk of racemization, especially in the presence of certain coupling reagents and bases.[3][4]

  • During N-methylation: The conditions used for N-methylation can sometimes lead to epimerization at the alpha-carbon (C2), particularly under harsh basic or acidic conditions, or at elevated temperatures.[5]

Q3: What are the underlying mechanisms of racemization in proline derivatives?

Racemization in proline and its derivatives typically proceeds through the formation of an enolate or enol intermediate at the α-carbon.[6] This planar intermediate can be protonated from either face, leading to a loss of the original stereochemistry. Factors that promote enolization, such as strong bases, high temperatures, and certain solvents, increase the risk of racemization.[5]

Troubleshooting Guide

Problem 1: Loss of Enantiomeric Excess (e.e.) after O-Methylation

Symptoms: Chiral HPLC or GC analysis of the O-methylated intermediate shows a significant decrease in enantiomeric purity compared to the starting trans-4-hydroxy-L-proline.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Using strong bases like sodium hydride (NaH) at elevated temperatures to deprotonate the hydroxyl group can also lead to deprotonation at the α-carbon.

    • Recommended Action: Employ milder conditions for O-methylation. A widely used method is the use of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a weaker base such as silver(I) oxide (Ag₂O) or potassium carbonate (K₂CO₃) at or below room temperature.

  • Inappropriate Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes facilitate racemization, especially in the presence of a base.

    • Recommended Action: Consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if compatible with the chosen reagents.

Problem 2: Significant Racemization during N-Methylation

Symptoms: The final 4-methoxy-1-methylproline product exhibits poor enantiomeric excess after the N-methylation step.

Potential Causes & Solutions:

  • Reductive Amination Conditions: A common method for N-methylation is reductive amination using formaldehyde followed by a reducing agent.[7] The pH and choice of reducing agent are critical.

    • Recommended Action: A well-established, racemization-minimizing procedure is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid. A more modern and often cleaner alternative is reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (STAB). This reaction can be performed under neutral or mildly acidic conditions, which are less prone to causing racemization.

  • Direct Alkylation with Methyl Iodide: While seemingly straightforward, direct N-alkylation of the proline secondary amine with methyl iodide and a strong base can lead to racemization.

    • Recommended Action: If direct alkylation is necessary, use a bulky, non-nucleophilic base and carefully control the temperature. However, reductive amination is generally the preferred method for maintaining stereochemical integrity.

Experimental Protocols

Protocol 1: Stereoretentive N-Methylation via Reductive Amination

This protocol describes the N-methylation of a protected 4-methoxyproline derivative using formaldehyde and sodium triacetoxyborohydride, a method known to minimize racemization.

Step-by-Step Methodology:

  • Dissolve the N-protected 4-methoxyproline ester (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (37% solution, 1.5-2.0 equivalents).

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Chiral Purity Analysis by HPLC

To ensure the stereochemical integrity of your product, it is crucial to have a reliable analytical method.

Step-by-Step Methodology:

  • Derivatization (if necessary): For HPLC analysis, it is often necessary to derivatize the amino acid with a UV-active tag. A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[8]

  • Column Selection: Utilize a chiral stationary phase column suitable for amino acid enantiomer separation. Common choices include cyclodextrin-based columns.[8]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), that provides good resolution of the enantiomers.

  • Analysis: Inject a standard of the racemic 4-methoxy-1-methylproline to determine the retention times of both enantiomers. Analyze your synthesized sample under the same conditions to determine the enantiomeric excess.

Data Presentation

Table 1: Comparison of N-Methylation Methods and Resulting Enantiomeric Excess (e.e.)

N-Methylation MethodReagentsTypical e.e. (%)Potential for Racemization
Reductive AminationFormaldehyde, Sodium Triacetoxyborohydride>99%Low
Eschweiler-ClarkeFormaldehyde, Formic Acid>98%Low to Moderate
Direct AlkylationMethyl Iodide, Strong Base (e.g., NaH)80-95%High

Visualizations

Logical Workflow for Preventing Racemization

G start Start: Enantiopure 4-Hydroxy-L-proline protect Protecting Group Introduction start->protect chiral_analysis1 Chiral Purity Analysis 1 protect->chiral_analysis1 Verify Purity o_methylation O-Methylation chiral_analysis2 Chiral Purity Analysis 2 o_methylation->chiral_analysis2 Check for Racemization deprotect_n N-Deprotection (if necessary) n_methylation N-Methylation deprotect_n->n_methylation chiral_analysis3 Chiral Purity Analysis 3 n_methylation->chiral_analysis3 Critical Purity Check deprotect_c Final Deprotection product Final Product: 4-Methoxy-1-methylproline deprotect_c->product chiral_analysis1->o_methylation chiral_analysis2->deprotect_n chiral_analysis3->deprotect_c

Caption: Workflow for 4-methoxy-1-methylproline synthesis with critical chiral purity checkpoints.

Mechanism of Racemization at the α-Carbon

G cluster_0 L-Proline Derivative cluster_1 Planar Intermediate cluster_2 Racemic Mixture l_proline L-Enantiomer enolate Enolate (Achiral) l_proline->enolate -H⁺ (Base) enolate->l_proline +H⁺ (from one face) d_proline D-Enantiomer enolate->d_proline +H⁺ (from opposite face) l_proline2 L-Enantiomer

Caption: Racemization of a proline derivative via a planar enolate intermediate.

References

  • [Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis]([Link] Macmillan_Group/files/publications/2021_jacs_synthesis_of_enantiopure_unnatur.pdf)

Sources

Technical Support Center: 4-Methoxy-1-Methylproline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Isolation Strategies for Proline Derivatives Ticket ID: PRO-4M-1M-PUR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 4-methoxy-1-methylproline presents a classic "Polarity Paradox" in organic chemistry. You begin with lipophilic, protected intermediates (amenable to standard silica chromatography) and end with a highly polar, zwitterionic final product (which defies standard extraction).[1]

This guide addresses the three critical stages of the workflow:

  • The Lipophilic Stage: Purification of

    
    -protected 
    
    
    
    -methyl esters.
  • The Zwitterionic Stage: Isolation of the free amino acid after deprotection/alkylation.[1]

  • The Stereochemical Stage: Separation of cis (4S) and trans (4R) diastereomers.[1]

Module 1: The Lipophilic Intermediates (Protected)

Context: You are likely synthesizing the intermediate


-Boc-4-methoxy-L-proline methyl ester  via Williamson ether synthesis (using NaH/MeI or Ag₂O/MeI).
Q: My product co-elutes with mineral oil (from NaH) or excess methyl iodide. How do I separate them?

A: This is a common issue when using sodium hydride dispersions.[1] The mineral oil is non-polar, while your protected proline is moderately polar.[1]

The Protocol:

  • Quench: Carefully quench the reaction with cold saturated NH₄Cl.

  • Extraction: Extract into Ethyl Acetate (EtOAc), not DCM. EtOAc provides better separation from mineral oil during the subsequent wash steps.[1]

  • The Hexane Wash (Crucial Step):

    • Dissolve your crude oil in a small volume of Acetonitrile (ACN).[1]

    • Wash this ACN layer with Hexanes (3x).[1]

    • Mechanism:[1][2][3][4][5][6][7][8] The mineral oil partitions into the Hexanes; the polar protected amino acid stays in the ACN.

    • Concentrate the ACN layer.[1]

  • Flash Chromatography: Use a gradient of Hexanes:EtOAc (starting 90:10, moving to 60:40).[1]

    • Visualization: These compounds do not absorb strongly in UV.[1] Use Ninhydrin (requires heating) or KMnO₄ stain.[1]

Q: I see a "double spot" on TLC. Is this the cis/trans isomer or rotamers?

A: If you are using


-Boc or 

-Cbz protection, this is likely Rotamerism , not diastereomers.[1]
  • Diagnosis: Run the TLC.[1][9] Heat the TLC plate gently with a heat gun while developing (difficult) or simply run an NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers caused by the restricted rotation of the

    
    -Carbamate bond.
    
  • Action: Do not attempt to separate them. They will collapse into a single species upon deprotection.[1]

Module 2: The Zwitterionic Phase (The "Water Problem")

Context: You have deprotected the intermediate (removed Boc/Ester) or performed reductive amination to install the


-methyl group. The product is now 4-methoxy-1-methylproline , a zwitterion.
Q: I cannot extract my product from the aqueous layer. It stays in the water no matter how much DCM I use.

A: You are fighting the isoelectric point (pI).[1] At neutral pH, the molecule exists as a zwitterion (


) and has high lattice energy/water solubility.[1] It will never extract into organic solvents efficiently.[1]

The Solution: Cation Exchange Chromatography (Dowex 50W-X8) This is the industry standard for desalting and isolating water-soluble amino acids.

Step-by-Step Protocol:

  • Resin Preparation: Use Dowex 50W-X8 (H+ form) .[1]

    • Activation: Wash resin with 1M HCl, then rinse with distilled water until the eluate is neutral (pH 7).[1]

  • Loading: Acidify your crude aqueous reaction mixture to pH 2 (using HCl). Load this onto the column.

    • Mechanism:[1][2][3][5][6][7][8] The amino acid becomes fully protonated (

      
      ) and binds tightly to the sulfonate groups on the resin.
      
  • Washing (Impurity Removal): Wash the column with 3-5 column volumes of distilled water .[1]

    • Result: Anionic salts, neutral organic impurities, and excess reagents wash away.[1] The amino acid remains bound.[1]

  • Elution (The Release): Elute with 1M NH₄OH (Ammonium Hydroxide) .

    • Mechanism:[1][2][3][5][6][7][8] The base deprotonates the ammonium group, neutralizing the charge interaction. The amino acid releases.[1][6][10]

  • Isolation: Collect Ninhydrin-positive fractions and lyophilize. You will obtain the free amino acid as a white solid (ammonium salt may be present; repeated lyophilization removes excess ammonia).[1]

Caption: Decision tree for purification based on the protection status of the intermediate.

Module 3: Stereochemical Control (Cis vs. Trans)

Context: Etherification often produces a mixture of diastereomers (e.g., cis-4-methoxy vs. trans-4-methoxy), or you need to verify the purity of your chiral center.

Q: How do I separate the cis (4S) and trans (4R) diastereomers?

A: Separation is most effective at the Protected Stage (e.g.,


-Boc-4-methoxyproline methyl ester).
  • Flash Chromatography (Silica):

    • The cis and trans isomers of the methyl ester often have different Rf values due to the "envelope" conformation of the proline ring affecting the dipole moment.

    • Solvent System: Toluene:Ethyl Acetate (often provides better selectivity than Hex:EtOAc for diastereomers).[1]

  • Analytical Check (NMR):

    • The methoxy group protons (-OCH₃) will appear as distinct singlets for cis and trans isomers in ¹H NMR.

A: If you must separate at the Final (Zwitterionic) Stage: Standard C18 HPLC often fails to resolve these polar stereoisomers.

  • Method 1: Ligand-Exchange Chromatography (LEC). Use a chiral column loaded with Copper(II) (e.g., Chiralpak MA(+)).[1] The complexation geometry differs between cis and trans.[1]

  • Method 2: Derivatization. React a small aliquot with Marfey’s Reagent (FDAA).[1] This converts the enantiomers/diastereomers into lipophilic species easily separable on a standard C18 HPLC column.[1]

Module 4: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield after Methylation Quaternary Salt FormationIn reductive amination (HCHO/Pd/C), pH control is vital.[9] If pH < 4, reaction is slow.[1] If pH > 9, you risk over-alkylation.[1] Aim for pH 5-6 .
Product is a Hygroscopic Oil Salt ContaminationThe product is likely an HCl or TFA salt.[1] Pass through Dowex 1x8 (OH- form) or lyophilize repeatedly from water to obtain the zwitterionic solid.[1]
NMR shows "messy" peaks Proline Conformational FluxProline derivatives exist in cis/trans amide bond equilibrium.[1] Run NMR in DMSO-d6 at 80°C to sharpen peaks.
Cannot detect on HPLC Lack of Chromophore4-methoxy-1-methylproline has no aromatic rings. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1] UV at 210nm is unreliable.[1]

References

  • BenchChem. (2025).[1][5][9] Synthesis of 4-Hydroxy-N-Methylproline: Technical Support & Protocols. Retrieved from [1]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952).[1] Isolation of amino acids by chromatography on ion exchange columns. Journal of Biological Chemistry. Retrieved from [1]

  • Murphy, A. C., et al. (2008).[1][11] Concise, stereoselective route to the four diastereoisomers of 4-methylproline. Journal of Natural Products. Retrieved from

  • Google Patents. (1987).[1] Method for purification of an amino acid using ion exchange resin. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Reaction Guide and Mechanism. Retrieved from [1]

Sources

stability of methoxy ether linkage under acidic TFA cleavage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for the Senior Application Scientist persona. It addresses the stability of methoxy ether linkages in TFA (trifluoroacetic acid) cleavage conditions, distinguishing between stable structural motifs and acid-labile protecting groups.

Executive Summary

The stability of a "methoxy ether linkage" in TFA depends entirely on the chemical environment of the ether oxygen.

  • Aliphatic/Aromatic Methyl Ethers (

    
    ): STABLE. 
    Simple methyl ethers (e.g., anisole, aliphatic methoxy groups) are generally inert to standard TFA cleavage conditions (95% TFA, ambient temperature, 2-4 hours).[1] They require stronger Lewis acids (e.g., 
    
    
    
    ) or strong nucleophiles for demethylation.[1]
  • p-Methoxybenzyl (PMB) Ethers (

    
    ): LABILE. 
    If "methoxy ether" refers to a protecting group relying on the electron-donating effect of a methoxy substituent (like PMB), it is unstable  and will cleave rapidly in high-concentration TFA.[1]
    

Quick Decision Matrix:

Linkage TypeChemical StructureStability in 95% TFAPrimary Use
Methyl Ether

Stable Permanent structural motif, Scavenger (Anisole)
p-Methoxybenzyl

Unstable (Cleaves) Protecting group for alcohols/thiols
Methoxy-substituted Linker Resin-$Linker(OMe)-PeptideVariable Acid-sensitivity tuner (e.g., SASRIN, Rink)

Technical Deep Dive & Mechanisms

Why Methyl Ethers ( ) Are Stable

In standard Solid Phase Peptide Synthesis (SPPS) or organic cleavage, TFA (


) is strong enough to protonate the ether oxygen but the conjugate base (

) is a poor nucleophile.[1]
  • Mechanism: Cleavage of a methyl ether requires

    
     attack on the methyl group (demethylation).[1] Without a strong nucleophile (like 
    
    
    
    or
    
    
    ) or high heat, this barrier is too high.[1]
  • Result: The methyl group remains attached.[1][2] This allows the use of Anisole (Methoxybenzene) as a scavenger; it traps cations via electrophilic aromatic substitution on the ring, but does not undergo demethylation to phenol.

Why PMB Ethers Are Labile

The p-methoxy group on a benzyl ether functions as an "internal switch."[1] It donates electron density into the aromatic ring, stabilizing the benzylic carbocation formed upon protonation.

  • Mechanism: Protonation of the ether oxygen

    
     Unimolecular cleavage (
    
    
    
    -like)
    
    
    Formation of stable p-methoxybenzyl cation
    
    
    Release of free alcohol (
    
    
    ).
  • Implication: If your molecule contains a PMB group intended to be permanent, TFA is incompatible .[1]

Visualization: Stability Pathways

G Start_Me Methyl Ether (R-O-CH3) TFA_Cond TFA Treatment (H+ Donor) Start_Me->TFA_Cond Start_PMB PMB Ether (R-O-CH2-Ph-OMe) Start_PMB->TFA_Cond Inter_Me Protonated Methyl Ether (R-OH+-CH3) TFA_Cond->Inter_Me Protonation Inter_PMB Protonated PMB (R-OH+-CH2-Ph-OMe) TFA_Cond->Inter_PMB Protonation Result_Me NO REACTION (Linkage Intact) Inter_Me->Result_Me High Barrier to SN2 (No Nucleophile) Carbocation Stable PMB Cation [+CH2-Ph-OMe] Inter_PMB->Carbocation SN1 Pathway (Resonance Stabilized) Result_PMB CLEAVAGE (Alcohol Released) Inter_PMB->Result_PMB Release R-OH

Figure 1: Mechanistic divergence between Methyl Ether (Stable) and PMB Ether (Labile) in TFA.[1]

Troubleshooting Guide

Issue 1: Unexpected Demethylation (Loss of Methyl Group)

Symptom: Mass spec shows [M-14] peak corresponding to loss of


.[1]
  • Cause A (Contamination): Presence of strong nucleophiles (iodide, bromide) or Lewis acids in the cocktail.[1]

  • Cause B (Misidentification): It is not a methyl ether, but a methyl ester (

    
    ) which is hydrolytically unstable if water content is high and time is prolonged? (Unlikely in TFA alone, but possible).[1]
    
  • Solution:

    • Ensure TFA is high quality (HPLC grade) and free of mineral acids.[1]

    • Verify the structure is a simple ether, not a hemiacetal or ester.[1]

Issue 2: "Stuck" Protecting Group (Incomplete PMB Cleavage)

Symptom: PMB group remains partially attached after TFA treatment.[1]

  • Cause: Re-attachment (alkylation).[1] The cleaved PMB cation is an electrophile.[1] If not scavenged, it will react with the newly freed alcohol or electron-rich side chains (Trp, Tyr).[1]

  • Solution: Increase Scavenger Load.

    • Protocol: Add 2.5% Water and 2.5% TIS (Triisopropylsilane) or 5% Anisole .[1]

    • Why? Water hydrolyzes the cation; TIS reduces it; Anisole traps it irreversibly.[1]

Issue 3: Side Reactions on Methoxy-Aromatics

Symptom: Mass spec shows +56 Da (t-butyl) or +106 Da (PMB) adducts on your methoxy-containing drug motif.[1]

  • Cause: The methoxy group activates the aromatic ring, making it a "scavenger" for other carbocations generated during cleavage.

  • Solution:

    • Use a "cocktail" with higher scavenger concentration than your substrate.[1]

    • Recommended Cocktail: Reagent K or TFA/TIS/H2O (95:2.5:2.5).

Validated Protocols

Protocol A: Standard Cleavage (Preserving Methyl Ethers)

Use this when your molecule contains a stable methyl ether (e.g., Codeine, Anisole derivative) and you need to remove Boc/tBu groups.[1]

  • Preparation: Cool TFA to 0°C.

  • Cocktail: Prepare TFA / TIS / Water (95 : 2.5 : 2.5 v/v) .

    • Note: Avoid halides (HCl, HBr) which could promote demethylation.[1]

  • Reaction: Add cocktail to resin/compound (10 mL per 1 g resin).

  • Incubation: Shake at room temperature for 2–3 hours.

  • Workup: Precipitate in cold diethyl ether.

    • Validation: The methyl ether will remain intact.[1]

Protocol B: PMB Removal (Cleaving Methoxybenzyl Ethers)

Use this when you specifically want to remove a PMB protecting group.[1]

  • Cocktail: TFA / DCM / Anisole (50 : 45 : 5 v/v) .

    • Note: Dilute TFA (1-10%) is often sufficient for PMB, but 50% ensures speed.[1] Anisole is critical to prevent the cleaved PMB cation from re-alkylating the product.

  • Temperature: 0°C to Room Temperature.

  • Time: 30–60 minutes.

    • Monitoring: Check by TLC or HPLC.[1] PMB cleavage is usually faster than tBu deprotection.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Anisole as a scavenger if my peptide contains a methoxy group? A: Yes.[1] Anisole (


) is a standard scavenger.[1] It works because the aromatic ring is electron-rich.[1] It will not exchange its methyl group with your peptide, nor will it cause your peptide's methyl ether to cleave.[1]

Q2: I am using a Rink Amide linker. It has methoxy groups.[1][3][4] Will they cleave? A: The methoxy groups on the Rink linker are structural. They tune the acid sensitivity of the linker-peptide bond. Upon cleavage, the peptide is released as an amide, and the linker (with its methoxy groups) remains on the resin (or forms a byproduct in solution). The methoxy groups themselves do not fall off the linker.

Q3: Will TFA cleave a methyl ester (


)? 
A:  Generally, no.[1] Methyl esters are stable to anhydrous TFA.[1] However, if the cocktail contains significant water and the reaction is prolonged (>24h), hydrolysis is possible.[1] For standard 2-4h cleavage, they are stable.[1]

Q4: Is there any condition where TFA cleaves a simple methyl ether? A: Only if combined with specific catalytic additives (e.g., thioethers + high heat) or if the ether is in a specific hyper-labile position (e.g., hemiaminal ether).[1] Under standard SPPS conditions: No .

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for stability of Methyl vs. PMB ethers).

    • [1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Comprehensive review of stability in TFA).

    • [1]

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.[1] (Foundational text on cleavage conditions).

    • [1]

  • Lundt, B. F., et al. (1978).[1] Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis. International Journal of Peptide and Protein Research.[1] (Discusses scavenger mechanisms and anisole stability).

    • [1]

Sources

improving solubility of hydrophobic N-methylproline peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for Hydrophobic N-Methylproline Peptides

Status: Operational Support Tier: Advanced Chemical Biology Ticket Subject: Overcoming aggregation and insolubility in N-methylated peptide sequences.[1]

Executive Summary

N-methylproline (N-Me-Pro) and similar N-methylated amino acids are powerful tools for improving proteolytic stability and membrane permeability. However, they introduce a critical physicochemical trade-off: the loss of backbone hydrogen bond donors . This forces the peptide into a hydrophobic collapse, often leading to "brick-dust" insolubility or gelatinous aggregation that defies standard purification and assay protocols.

This guide provides a tiered troubleshooting system, moving from immediate formulation fixes to advanced structural re-engineering.

Tier 1: Formulation & Handling (Immediate Fixes)

Use these protocols if you already have the peptide and need to dissolve it for biological assays.

Issue: Peptide precipitates upon dilution into media.

Diagnosis: You are likely observing "Kinetic Solubility" failure. The peptide dissolves in 100% DMSO but crashes out immediately when the water barrier is crossed. Solution: Encapsulation via Cyclodextrins or Kinetic Trapping.

Protocol A: The Cyclodextrin "Lyophilization Trap"

Standard mixing often fails for N-Me-Pro peptides. You must force the peptide into the hydrophobic cavity of the cyclodextrin before it sees water.

  • Prepare Solvent A: Dissolve your peptide in tert-butyl alcohol (TBA) . (TBA is miscible with water but dissolves hydrophobic species well).[2]

  • Prepare Solvent B: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (20% w/v).

  • Mix: Combine A and B to achieve a 1:5 to 1:10 molar ratio (Peptide:CD). Ensure the final solvent ratio is roughly 50% TBA / 50% Water.

  • Freeze & Lyophilize: Freeze the mixture immediately and lyophilize.

  • Reconstitution: The resulting powder is a pre-formed inclusion complex. Reconstitute this powder directly in your assay buffer. The CD "shield" prevents the hydrophobic N-Me-Pro patch from aggregating.

Protocol B: The "Step-Down" Dilution

Avoid adding water to the peptide. Add the peptide to the buffer under vortex, but use an intermediate solvent.

  • Dissolve peptide in 100% DMSO (Stock).

  • Dilute Stock 1:10 into Ethanol or PEG-400 (Intermediate).

  • Dilute Intermediate 1:100 into Assay Buffer.

    • Why: The intermediate solvent reduces the surface tension shock that causes immediate precipitation.

Tier 2: Synthesis & Purification (Process Troubleshooting)

Use these protocols if you cannot purify the peptide because it sticks to the column or won't dissolve in the mobile phase.

Issue: High backpressure or broad/tailing peaks on HPLC.

Diagnosis: On-column aggregation. The peptide is folding into hydrophobic clusters inside the C18 pores. Solution: Disrupt secondary structure using "Magic Mixtures" and elevated temperature.

Troubleshooting Table: Purification Parameters
ParameterStandard ConditionModified Condition for N-Me-Pro PeptidesReason
Mobile Phase B 100% Acetonitrilen-Propanol or Isopropanol:Acetonitrile (1:1) Higher viscosity alcohols dissolve aggregates better than ACN.
Column Temp Ambient (25°C)50°C - 65°C Heat disrupts intermolecular hydrophobic interactions and cis/trans proline isomerization.
Stationary Phase C18Phenyl-Hexyl or C4 Phenyl phases interact via pi-pi stacking, often providing better selectivity for N-methylated aromatics than pure hydrophobicity.
Sample Diluent Water/ACN6M Guanidine HCl or Acetic Acid Chaotropes break down the "gel" state before injection.
Visual Workflow: Purification Logic

PurificationLogic Start Crude Peptide Insoluble SolventCheck Try Standard ACN/Water/TFA Start->SolventCheck Dissolves Dissolves? SolventCheck->Dissolves StandardRun Run C18 Standard Gradient Dissolves->StandardRun Yes MagicMix Switch to 'Magic Mixture': DCM / TFA / Water / ACN Dissolves->MagicMix No PeakShape Peak Shape? StandardRun->PeakShape MagicMix->PeakShape Good Collect & Lyophilize PeakShape->Good Sharp Broad Broad/Tailing PeakShape->Broad Ugly Heat Increase Temp to 60°C Switch to Phenyl-Hexyl Broad->Heat Heat->Good

Caption: Decision tree for purifying aggregation-prone N-methylated peptides. Note the escalation to high-temperature and alternative stationary phases.

Tier 3: Structural Engineering (The "Isopeptide" Strategy)

Use this if Tier 1 and 2 fail. This requires re-synthesizing the peptide but is the most robust chemical biology solution.

The "Click Peptide" / O-acyl Isopeptide Method

This is the gold standard for handling "difficult sequences" (Sohma et al.).

  • Concept: You synthesize a prodrug version of your peptide.

  • Mechanism: Instead of coupling the N-methyl amino acid to the N-terminus of a Serine/Threonine, you couple it to the Side-chain Hydroxyl (Oxygen) of that Ser/Thr.

  • Result: This inserts a positive charge (an amine) into the backbone and breaks the secondary structure, making the peptide highly soluble (the "Isopeptide").

  • Activation: At pH 7.4 (physiological), the amine attacks the ester, causing an O-to-N acyl migration , regenerating the native hydrophobic peptide in situ.

Protocol: Designing the Isopeptide
  • Identify Target: Locate a Serine or Threonine residue near the hydrophobic N-Me-Pro region.

  • Synthesis: During SPPS, do not couple to the N-terminus of this Ser/Thr. Instead, use an unprotected side chain OH (or selectively deprotected) and couple the next amino acid to the Oxygen (forming an ester).

  • Purification: Purify the O-acyl isopeptide at acidic pH (pH 2-3). It will be highly soluble and easy to handle.

  • Usage: Dissolve the isopeptide in buffer. The pH shift to 7.4 triggers the rearrangement to the active drug.

Visual Mechanism: O-to-N Acyl Migration

IsopeptideMechanism Precursor O-Acyl Isopeptide (Soluble Precursor) Charged NH3+ Group Trigger pH Shift (pH > 7.0) Precursor->Trigger Dissolve in Buffer Transition 5-Membered Ring Intermediate Trigger->Transition Nucleophilic Attack Product Native N-Methyl Peptide (Active / Hydrophobic) Amide Bond Formed Transition->Product Rearrangement

Caption: The "Click Peptide" strategy. The soluble precursor (blue) converts to the active, hydrophobic drug (green) only when introduced to physiological pH.

References

  • Sohma, Y., & Kiso, Y. (2006). "Click Peptides": A novel approach to the synthesis of difficult sequence-containing peptides via O-acyl isopeptide method.[3][4] Chemical & Pharmaceutical Bulletin, 54(10).

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Support.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Coin, I., et al. (2007). Depsidipeptides as a tool for the synthesis of difficult sequence-containing peptides.[3][4][5] Nature Protocols.

  • GoldBio. (n.d.). Solubility Tags for Protein Affinity. Gold Biotechnology Technical Guides.

Sources

Validation & Comparative

Definitive Guide to 1H NMR Analysis of 4-Methoxy-1-methylproline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical analysis of the 1H NMR characteristics of 4-methoxy-1-methylproline isomers. This content is structured for researchers requiring precise stereochemical assignment in peptidomimetic drug design.

Executive Summary & Stereochemical Context

4-Methoxy-1-methylproline is a critical scaffold in medicinal chemistry, often serving as a conformationally constrained surrogate for proline in peptide mimetics. The biological activity of these derivatives—such as neuroprotection or collagen stability—depends strictly on the stereochemistry at the C4 position relative to the C2 carboxyl group.

Distinguishing between the (2S, 4R) (trans) and (2S, 4S) (cis) isomers requires a nuanced understanding of ring puckering dynamics. The electronegative 4-methoxy substituent dictates the pyrrolidine ring conformation (C


-endo vs. C

-exo), which directly influences the scalar coupling constants (

) and chemical shifts observable in 1H NMR.
The Isomer Landscape
  • Isomer A: (2S, 4R)-4-methoxy-1-methylproline

    • Common Name:

      
      -methyl-trans-4-methoxy-L-proline.
      
    • Ring Pucker: Predominantly C

      
      -exo .
      
    • Key Feature: Stabilizes collagen-like triple helices; mimics the natural hydroxyproline found in collagen.

  • Isomer B: (2S, 4S)-4-methoxy-1-methylproline

    • Common Name:

      
      -methyl-cis-4-methoxy-L-proline.
      
    • Ring Pucker: Predominantly C

      
      -endo .
      
    • Key Feature: Often used to destabilize helices or induce specific

      
      -turn geometries.
      

Comparative 1H NMR Data Analysis

The following data summarizes the diagnostic chemical shifts and coupling patterns. Note that values are solvent-dependent (typically reported in D


O or CDCl

).
Table 1: Diagnostic Chemical Shifts ( , ppm)
Proton (Assignment)(2S, 4R) Trans-Isomer(2S, 4S) Cis-IsomerMechanistic Insight
N-CH

2.85 – 2.95 (s)2.90 – 3.00 (s)The N-methyl singlet is sharp. Steric compression in the cis isomer often causes a slight downfield shift.
O-CH

3.35 – 3.40 (s)3.30 – 3.35 (s)The methoxy singlet is distinct. Its position is less sensitive to stereochemistry than ring protons.
H4 (methine) 4.10 – 4.25 (m)4.00 – 4.15 (m)The H4 proton is deshielded by the oxygen. Its multiplicity is the primary diagnostic tool (see Table 2).
H2 (

-proton)
3.80 – 4.00 (dd)4.00 – 4.20 (dd)The cis substituent at C4 can exert a deshielding anisotropic effect on H2, often shifting it downfield relative to the trans isomer.
H3a / H3b Distinct separationMore overlappedThe rigidity of the C

-exo pucker in the trans isomer often resolves the geminal H3 protons better.
Table 2: Diagnostic Coupling Constants ( , Hz)

The coupling pattern of H4 is the "fingerprint" for assignment.

Interaction(2S, 4R) Trans (

-exo)
(2S, 4S) Cis (

-endo)
Interpretation

Large (~4–6 Hz)Small (< 2 Hz)In the exo pucker, dihedral angles allow for moderate coupling. In endo, orthogonal angles minimize

.

Small (~2–3 Hz)Small (~2–3 Hz)Less diagnostic due to similar dihedral angles in both puckers.

Complex multipletDistinct patternThe relationship between H4 and the H5 geminal pair varies significantly with ring twist.

Experimental Protocol for Stereochemical Assignment

To ensure high-integrity data, follow this standardized workflow. This protocol minimizes solvent-induced conformational averaging.

Step 1: Sample Preparation[1]
  • Solvent: Use D

    
    O  for zwitterionic forms (free acid). Use CDCl
    
    
    
    for methyl esters.
    • Reasoning: CDCl

      
       minimizes hydrogen bonding competition, sharpening the N-Me and O-Me signals. D
      
      
      
      O is required if the compound is a salt (HCl) or zwitterion.
  • Concentration: 10–20 mM is sufficient.

  • Reference: Use internal TSP (for D

    
    O) or TMS (for CDCl
    
    
    
    ) at 0.00 ppm.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–64 scans to resolve the H3/H5 multiplets.

  • Decoupling: If H4 multiplets are ambiguous, run a 1D TOCSY irradiating the H4 signal to reveal the isolated spin system of H3 and H5.

Step 3: Analysis Workflow (Logic Gate)
  • Identify the Singlets: Locate N-Me (~2.9 ppm) and O-Me (~3.3 ppm). Integration should be 3:3.

  • Locate H4: Find the multiplet in the 4.0–4.3 ppm range.

  • Measure Width at Half-Height (

    
    ): 
    
    • Narrow

      
       (< 10 Hz):  Indicates Cis (2S, 4S) . The small couplings characteristic of the endo pucker collapse the multiplet.
      
    • Broad

      
       (> 15 Hz):  Indicates Trans (2S, 4R) . Larger trans-diaxial-like couplings broaden the signal.
      

Mechanistic Visualization

The following diagram illustrates the stereochemical relationships and the decision logic for assignment.

G Start Unknown Isomer (4-Methoxy-1-methylproline) Solvent Dissolve in D2O or CDCl3 Start->Solvent Singlets Identify Singlets: N-Me (~2.9) & O-Me (~3.3) Solvent->Singlets H4_Analysis Analyze H4 Multiplet (~4.1 ppm) Singlets->H4_Analysis Result_Trans Isomer: (2S, 4R) TRANS Ring Pucker: Cg-Exo H4 Width: Broad (>15Hz) H4_Analysis->Result_Trans Large J-coupling (Broad Signal) Result_Cis Isomer: (2S, 4S) CIS Ring Pucker: Cg-Endo H4 Width: Narrow (<10Hz) H4_Analysis->Result_Cis Small J-coupling (Narrow Signal)

Caption: Logical workflow for distinguishing cis/trans isomers based on H4 signal topology.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000966: Trans-4-hydroxy-L-proline. (Provides baseline shifts for the 4-substituted pyrrolidine core). [Link]

  • Raines, R. T., et al. "The Aberrance of the 4S Diastereomer of 4-Hydroxyproline." Biochemistry, 2011. (Definitive source on C

    
    -endo/exo puckering and O-methylation effects). [Link]
    
  • Compound Interest. "A Guide to 1H NMR Chemical Shift Values." (General reference for methoxy and N-methyl substituent shifts). [Link]

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Methoxy-Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methoxy-proline derivatives represent a class of synthetically versatile building blocks crucial in modern drug discovery and chemical biology. The incorporation of a methoxy group onto the proline scaffold can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, making these derivatives attractive for peptidomimetics and novel pharmaceutical agents. Consequently, robust analytical methods for their structural characterization are paramount. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for this purpose.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of methoxy-proline derivatives under two common analytical workflows: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the underlying principles of fragmentation, enabling researchers to confidently identify and characterize these important compounds. We will leverage experimental data from close structural analogs and established fragmentation mechanisms to predict and understand the behavior of methoxy-proline derivatives.

Part 1: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of Methoxy-Proline Derivatives

Fundamental Principles of ESI and Collision-Induced Dissociation (CID) Fragmentation

Electrospray ionization is a soft ionization technique that generates even-electron ions, typically protonated molecules [M+H]⁺ in positive ion mode.[1] Subsequent fragmentation using collision-induced dissociation (CID) involves accelerating these ions and colliding them with an inert gas. The resulting fragmentation pathways are driven by the formation of stable, even-electron product ions and neutral losses.[2] For proline-containing peptides, a well-documented phenomenon known as the "proline effect" leads to preferential cleavage at the N-terminal side of the proline residue.[3] While our focus is on the free amino acid derivative, the inherent stability of the pyrrolidine ring and its fragmentation tendencies remain relevant.

Case Study: Fragmentation of trans-4-hydroxy-L-proline as a Model System

Under CID, the protonated molecule of trans-4-hydroxy-L-proline ([M+H]⁺ at m/z 132.0655) undergoes several characteristic fragmentation pathways:

  • Neutral Loss of Water: The hydroxyl group facilitates the loss of a water molecule (H₂O, 18 Da), leading to a prominent fragment ion at m/z 114.0535.

  • Loss of Formic Acid: A common fragmentation for amino acids is the loss of the carboxyl group as formic acid (HCOOH, 46 Da), resulting in an iminium ion at m/z 86.0589.

  • Sequential Loss and Ring Cleavage: Following the initial loss of water, a subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 114 ion gives rise to a fragment at m/z 86.0589. Further fragmentation of the pyrrolidine ring can lead to smaller ions, such as the one observed at m/z 68.0489.

Predicted Fragmentation of 4-Methoxy-L-proline

By extrapolating from the fragmentation of 4-hydroxy-L-proline and considering the chemical properties of a methoxy group, we can predict the primary fragmentation pathways for 4-methoxy-L-proline ([M+H]⁺ ≈ m/z 146.08):

  • Neutral Loss of Methanol: Analogous to the loss of water from hydroxyproline, the methoxy group is expected to be eliminated as a neutral methanol molecule (CH₃OH, 32 Da). This would produce a fragment ion at m/z 114.055. This is a highly favorable pathway.

  • Loss of Methyl Formate: The loss of the ester group as methyl formate (CH₃OCHO, 60 Da) would lead to an iminium ion at m/z 86.060.

  • Characteristic Proline Ring Fragments: The stable iminium ion of proline at m/z 70 is a hallmark fragment and is expected to be observed, arising from the loss of both the methoxy and carboxyl groups.

The key distinction in the ESI-MS/MS spectrum of 4-methoxy-proline compared to its hydroxylated counterpart will be the initial neutral loss of 32 Da (methanol) instead of 18 Da (water).

Comparative Data Summary
Precursor IonFragment DescriptionPredicted m/z for 4-Hydroxy-proline[4]Predicted m/z for 4-Methoxy-proline
[M+H]⁺Protonated Molecule132.07146.08
[M+H - H₂O]⁺Loss of Water114.06-
[M+H - CH₃OH]⁺Loss of Methanol-114.06
[M+H - HCOOH]⁺Loss of Formic Acid86.06-
[M+H - CH₃OCHO]⁺Loss of Methyl Formate-86.06
Proline Iminium Ion70.0670.06
Fragmentation Pathway Diagram: ESI-MS/MS of 4-Methoxy-proline

G cluster_0 Proposed ESI-MS/MS Fragmentation of 4-Methoxy-proline mol [M+H]⁺ m/z 146 frag1 [M+H - CH₃OH]⁺ m/z 114 mol->frag1 - CH₃OH frag2 [M+H - CH₃OCHO]⁺ m/z 86 mol->frag2 - CH₃OCHO frag3 Proline Iminium Ion m/z 70 frag1->frag3 - CO₂

Caption: Proposed ESI-MS/MS fragmentation of 4-methoxy-proline.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol is a representative method for the analysis of methoxy-proline derivatives.

  • Sample Preparation:

    • Dissolve 1 mg of the methoxy-proline derivative in 1 mL of a 50:50 mixture of methanol and water.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase starting condition.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: Trigger product ion scans for the predicted [M+H]⁺ of the methoxy-proline derivative.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragment ions.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) of Methoxy-Proline Derivatives

The Necessity of Derivatization for GC-MS Analysis

Amino acids and their polar derivatives, like methoxy-proline, are non-volatile and thermally labile. For GC-MS analysis, they must be chemically modified to increase their volatility and thermal stability.[4] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.[5]

General Fragmentation Patterns of Trimethylsilyl (TMS) Derivatives

Electron Ionization (EI) at 70 eV is a high-energy process that results in extensive fragmentation, creating a detailed fingerprint of the molecule. TMS-derivatized compounds exhibit characteristic fragmentation patterns:

  • TMS-related ions: A prominent peak at m/z 73 corresponds to the [(CH₃)₃Si]⁺ ion. Another common fragment is observed at m/z 147, resulting from a rearrangement involving the TMS group.

  • Alpha-Cleavage: The most significant fragmentation for TMS-derivatized amino acids is the cleavage of the bond between the carboxyl carbon and the alpha-carbon. This results in a characteristic [M-COOTMS]⁺ fragment.

Predicted Fragmentation of TMS-Derivatized 4-Methoxy-proline

For 4-methoxy-proline, both the amine and carboxyl groups will be silylated, and if the methoxy were a hydroxyl, it would be as well. Assuming the methoxy group remains intact during derivatization, the primary fragmentation of the di-TMS derivative of 4-methoxy-proline will be driven by the silylated amine and carboxyl groups.

  • Molecular Ion: The molecular ion (M⁺˙) should be observable, though likely of low abundance.

  • Loss of a Methyl Group: A fragment corresponding to [M-15]⁺ from the loss of a methyl radical from a TMS group is expected.

  • Alpha-Cleavage: The most diagnostic fragment will be the loss of the silylated carboxyl group (-COOSi(CH₃)₃, 117 Da), leading to a fragment ion of [M-117]⁺.

  • Ring Fragmentation: Subsequent fragmentation of the pyrrolidine ring will also occur, but the [M-117]⁺ ion is expected to be a major diagnostic peak.

Comparative Data Summary
CompoundDerivatizationKey Diagnostic FragmentPredicted m/z of [M-117]⁺
ProlineDi-TMS[M-COOTMS]⁺144
4-HydroxyprolineTri-TMS[M-COOTMS]⁺232
4-MethoxyprolineDi-TMS[M-COOTMS]⁺174
Fragmentation Pathway Diagram: GC-MS/EI of TMS-Derivatized 4-Methoxy-proline

G cluster_1 Proposed GC-MS/EI Fragmentation of TMS-Derivatized 4-Methoxy-proline mol M⁺˙ m/z 291 frag1 [M-15]⁺ m/z 276 mol->frag1 - CH₃ frag2 [M-117]⁺ m/z 174 mol->frag2 - COOTMS frag3 [(CH₃)₃Si]⁺ m/z 73 mol->frag3

Caption: Proposed GC-MS/EI fragmentation of TMS-derivatized 4-methoxy-proline.

Experimental Protocol: GC-MS Analysis of Silylated Derivatives
  • Sample Preparation and Derivatization:

    • Place 100 µg of the dry methoxy-proline derivative into a micro-reaction vial.

    • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the sample to room temperature before injection.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is appropriate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL splitless injection.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Conclusion

The mass spectrometric fragmentation of methoxy-proline derivatives is predictable and follows established chemical principles. In ESI-MS/MS, the fragmentation is characterized by the neutral loss of methanol, providing a clear diagnostic marker that distinguishes it from hydroxyproline. For GC-MS analysis, derivatization is essential, and the resulting fragmentation pattern is dominated by alpha-cleavage, leading to a characteristic [M-117]⁺ ion. By understanding these distinct fragmentation pathways, researchers can confidently utilize mass spectrometry to identify and structurally characterize novel methoxy-proline derivatives, accelerating progress in drug development and related scientific fields. This guide provides the foundational knowledge and practical protocols to achieve these analytical goals.

References

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC - NIH. Available at: [Link]

  • Cis-4-Hydroxy-L-Proline. PubChem - NIH. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Available at: [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Available at: [Link]

  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Studies on the Synthesis of cis-4-Hydroxy-l-proline. ResearchGate. Available at: [Link]

  • Amino acids, peptides, and analogues. MassBank. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. Available at: [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Formation of fragment ions from the TMS ether/methyl ester derivative of β‐hydroxy acids. ResearchGate. Available at: [Link]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC - PubMed Central. Available at: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available at: [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. GCRIS. Available at: [Link]

  • Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. PubMed. Available at: [Link]

  • Orange Peel Waste Valorization from Bioactive Compound Recovery to Functional and Industrial Applications. Scientific Research Publishing. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Quantitation of hydroxyproline in bone by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • Synthetic Studies on L-Proline and (4R)-Hydroxy-L-proline Derivatives. ResearchGate. Available at: [Link]

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A Comparative Guide to the Infrared Spectroscopy of Methoxy and N-Methyl Groups in Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Molecular Vibrations in Proline Scaffolds

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe the functional groups within a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific chemical bonds, akin to a molecular fingerprint.[1][2][3] This guide provides an in-depth technical comparison of the IR spectral features of methoxy (-OCH₃) and N-methyl (-NCH₃) groups when incorporated into the proline scaffold. Proline, a unique cyclic amino acid, presents a rigid framework that can lead to distinct and informative spectral signatures upon substitution. Understanding these signatures is crucial for confirming chemical identity, monitoring reaction progress, and elucidating structural details of novel proline-based compounds.

This guide will first establish the baseline IR spectrum of L-proline and then deconstruct the expected spectral modifications introduced by N-methylation and O-methylation (esterification). Finally, we will synthesize this information to predict and interpret the IR spectrum of N-methylproline methyl ester, a molecule incorporating both functionalities.

The Vibrational Landscape of L-Proline

The IR spectrum of L-proline is complex due to the presence of both a carboxylic acid and a secondary amine within a five-membered ring.[4] In its zwitterionic form, the key vibrational modes are the N-H stretching of the ammonium group, the C=O stretching of the carboxylate group, and various C-H and C-N stretching and bending vibrations. A detailed assignment of the major bands for L-proline provides a crucial foundation for our comparative analysis.

The Influence of the Methoxy Group: Proline Methyl Ester

The introduction of a methoxy group via esterification of the carboxylic acid in proline results in several predictable changes in the IR spectrum. The most significant of these is the shift of the carbonyl (C=O) stretching frequency.

  • C=O Stretching: In L-proline, the carboxylate group (COO⁻) exhibits a strong, broad absorption band. Upon esterification to form proline methyl ester, this is replaced by a sharp, strong absorption band at a higher wavenumber, typically in the range of 1735-1750 cm⁻¹.[2] This shift is a definitive indicator of the successful conversion of the carboxylic acid to an ester.

  • C-O Stretching: The formation of the ester linkage introduces two new C-O single bonds: the C-O stretch of the carbonyl-oxygen bond and the O-CH₃ stretch of the ether-like bond. These typically give rise to two strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹.[2]

  • C-H Stretching of the Methoxy Group: The methyl group of the methoxy moiety will exhibit characteristic symmetric and asymmetric C-H stretching vibrations. These typically appear as weak to medium bands in the 2850-2960 cm⁻¹ region.[5] A weaker, yet diagnostic, band for the methoxy group can sometimes be observed around 2815-2835 cm⁻¹.

The Impact of the N-Methyl Group: N-Methylproline

N-methylation of the proline ring introduces a tertiary amine and a new methyl group, leading to distinct spectral changes.

  • Disappearance of N-H Bands: The most obvious change upon N-methylation is the disappearance of the N-H stretching and bending vibrations that are present in the parent proline molecule. In L-proline, the N-H stretching of the secondary amine (or ammonium in the zwitterion) gives rise to bands in the 3000-3300 cm⁻¹ region. These will be absent in the spectrum of N-methylproline.

  • C-N Stretching: The C-N stretching vibration of the tertiary amine in N-methylproline will be present, typically in the 1250-1020 cm⁻¹ region. However, this band can be difficult to definitively assign due to overlap with other absorptions in the fingerprint region.

  • C-H Stretching of the N-Methyl Group: The N-methyl group will introduce its own symmetric and asymmetric C-H stretching vibrations in the 2800-3000 cm⁻¹ range. A characteristic feature of N-methyl groups in amines is a medium-intensity band near 2800 cm⁻¹.

Comparative Analysis: Methoxy vs. N-Methyl Groups in Proline

The following table summarizes the expected key IR absorption bands for proline, proline methyl ester, N-methylproline, and the target molecule, N-methylproline methyl ester. This comparative view allows for a systematic approach to identifying these functional groups within a proline framework.

Vibrational Mode L-Proline (Zwitterion) Proline Methyl Ester N-Methylproline N-Methylproline Methyl Ester (Predicted)
O-H Stretch (Carboxylic Acid) Broad, ~2500-3300 cm⁻¹AbsentBroad, ~2500-3300 cm⁻¹Absent
N-H Stretch Medium, ~3000-3300 cm⁻¹Medium, ~3000-3300 cm⁻¹AbsentAbsent
C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C-H Stretch (Methoxy) N/AWeak-Medium, ~2815-2960 cm⁻¹N/AWeak-Medium, ~2815-2960 cm⁻¹
C-H Stretch (N-Methyl) N/AN/AMedium, ~2800-3000 cm⁻¹Medium, ~2800-3000 cm⁻¹
C=O Stretch (Carboxylate/Ester) Strong, Broad, ~1560-1600 cm⁻¹Strong, Sharp, ~1735-1750 cm⁻¹Strong, Broad, ~1560-1600 cm⁻¹Strong, Sharp, ~1735-1750 cm⁻¹
C-O Stretch (Ester) N/ATwo Strong Bands, ~1000-1300 cm⁻¹N/ATwo Strong Bands, ~1000-1300 cm⁻¹
C-N Stretch ~1000-1200 cm⁻¹~1000-1200 cm⁻¹~1020-1250 cm⁻¹~1020-1250 cm⁻¹

Diagram of Compared Molecular Structures

G cluster_proline L-Proline cluster_nmethyl N-Methylproline cluster_methoxy Proline Methyl Ester cluster_both N-Methylproline Methyl Ester p1 N p2 p1->p2 p3 p2->p3 p4 C p3->p4 p5 p4->p5 p6 p6 p4->p6 COOH p5->p1 n1 N-CH3 n2 n1->n2 n3 n2->n3 n4 C n3->n4 n5 n4->n5 n6 n6 n4->n6 COOH n5->n1 m1 N m2 m1->m2 m3 m2->m3 m4 C m3->m4 m5 m4->m5 m6 m6 m4->m6 COOCH3 m5->m1 b1 N-CH3 b2 b1->b2 b3 b2->b3 b4 C b3->b4 b5 b4->b5 b6 b6 b4->b6 COOCH3 b5->b1

Caption: Molecular structures of proline and its derivatives.

Experimental Protocol: Acquiring High-Quality IR Spectra of Proline Derivatives

To obtain reliable and reproducible IR spectra, proper sample preparation and instrument operation are critical. The following protocol outlines the steps for acquiring an IR spectrum of a solid proline derivative using the Attenuated Total Reflectance (ATR)-FTIR technique, which is often preferred for its simplicity and minimal sample preparation.

Diagram of ATR-FTIR Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis ATR-FTIR Analysis cluster_post Data Processing & Cleaning start Start sample Obtain dry, pure solid sample (e.g., N-methylproline methyl ester) start->sample grind Grind to a fine powder (if necessary) sample->grind background Record background spectrum of the clean ATR crystal grind->background place_sample Place a small amount of powdered sample on the crystal background->place_sample apply_pressure Apply consistent pressure with the anvil place_sample->apply_pressure acquire_spectrum Acquire the sample spectrum apply_pressure->acquire_spectrum process Process the spectrum (e.g., baseline correction, ATR correction) acquire_spectrum->process clean Thoroughly clean the ATR crystal process->clean end End clean->end

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the ATR accessory is correctly installed and the crystal surface is clean.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This accounts for the absorbance of the ATR crystal, as well as any atmospheric water and carbon dioxide.

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire the background spectrum according to the instrument's software instructions. Typically, this involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Sample Preparation and Application:

    • Ensure the proline derivative sample is dry and free of solvent. If the sample consists of large crystals, gently grind it to a fine powder using an agate mortar and pestle.[6][7]

    • Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8]

  • Spectrum Acquisition:

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum using the same instrument parameters (e.g., number of scans, resolution) as the background spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the baseline is flat.

    • For accurate peak position determination, an ATR correction may be applied, although for routine identification, this is often not essential.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil after analysis to prevent cross-contamination of subsequent samples.

Conclusion: A Powerful Tool for Structural Elucidation

Infrared spectroscopy is an indispensable tool for the structural characterization of proline derivatives. By understanding the characteristic absorption bands of the proline core and the specific contributions of methoxy and N-methyl groups, researchers can confidently identify these functionalities and confirm the successful synthesis of target molecules. The comparative analysis and experimental protocol provided in this guide offer a robust framework for the application of IR spectroscopy in the study of these important classes of compounds. The ability to distinguish these subtle structural modifications is critical for advancing research and development in fields where proline-based molecules play a significant role.

References

  • Bruker. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • Mary, Y. S., et al. (2009). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Journal of the Iranian Chemical Society, 6(1), 138-144. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube. Retrieved from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Hygienic Engineering and Design, 34, 11-17. Retrieved from [Link]

  • PubMed. (2005). [The improvement of sample preparation for infrared spectroscopy analysis]. Retrieved from [Link]

  • López-Sánchez, M., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(5), 1735-1742. Retrieved from [Link]

  • Singh, P., & Singh, P. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control, 4(1), 1-4. Retrieved from [Link]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. Retrieved from [Link]

  • De Meutter, J., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical Journal, 120(3), 443-455. Retrieved from [Link]

  • ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids by KBr Tablet Method. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Longdom Publishing. (2016). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

  • Springer Nature Experiments. (2014). Fourier Transform Infrared Spectroscopy of Peptides. Retrieved from [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Safety Operating Guide

Proline, 4-methoxy-1-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proline, 4-methoxy-1-methyl- Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]

Executive Summary & Chemical Identity

Proline, 4-methoxy-1-methyl- (often encountered as (2S,4R)-4-methoxy-1-methylproline or related stereoisomers) is a specialized pyrrolidine derivative used primarily as a chiral building block in peptide synthesis and medicinal chemistry.[1][3]

Unlike common bulk solvents, this compound presents specific handling nuances due to its tertiary amine structure (N-methyl) and ether functionality (methoxy group). While not typically classified as an acutely toxic P-listed waste under US EPA (RCRA) regulations, it must be managed as Non-Regulated Chemical Waste (if pure) or Hazardous Waste (if in specific solvents) to prevent environmental contamination and nitrosamine formation.

Chemical Identifiers:

  • CAS Number: 666849-95-2 (Generic/Isomer dependent; verify specific stereochemistry on vendor SDS)[1][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [4]
  • Physical State: Typically a white to off-white crystalline solid or powder.[3]

  • Key Reactivity: Hygroscopic; incompatible with strong oxidizers.[3]

Hazard Identification & Segregation Strategy

Effective disposal begins with accurate hazard characterization.[3] As a Senior Application Scientist, I prioritize not just "compliance," but chemical compatibility to prevent reaction byproducts in waste streams.

Critical Incompatibilities
  • Nitrosating Agents: Because this compound contains a secondary/tertiary amine moiety (N-methyl), it must strictly be segregated from nitrites, nitrates, or nitrosating agents. Mixing these can generate N-nitrosamines , which are potent carcinogens and highly regulated.[3]

  • Strong Oxidizers: The ether linkage (methoxy) and amine group are susceptible to vigorous oxidation. Do not co-mingle with concentrated nitric acid, perchlorates, or permanganates in waste containers.

Waste Classification Table
ParameterClassification CriteriaOperational Action
RCRA Status Not P-listed or U-listed.[1][3]Manage as "Non-Regulated Chemical Waste" unless mixed with hazardous solvents.[3]
Ignitability (D001) Flash point > 60°C (Solid).[1]Not ignitable in pure form.[3] If in flammable solvent (MeOH, ACN), treat as D001.
Corrosivity (D002) pH typically neutral to slightly basic.[1]Verify pH if in aqueous solution.[3][5] Segregate from strong acids.[3]
Toxicity (D004-D043) No heavy metals or TCLP constituents.[1][3]Incineration is the preferred destruction method.[3]

Operational Disposal Protocol

This workflow is designed to be self-validating. If a step fails (e.g., unknown purity), the protocol defaults to the highest safety standard (Hazardous Waste).

Scenario A: Disposal of Pure Solid Reagent

Applicable for expired shelf-life inventory or surplus solids.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[3] Avoid metal containers due to potential slow corrosion from amine hydrolysis.[3]

  • Labeling: Affix a hazardous waste label. Even if "non-regulated" by strict RCRA definition, label as "Waste 4-methoxy-1-methylproline, Solid - Toxic/Irritant." [1][3]

  • Accumulation: Cap tightly. Store in a secondary containment tray within the Satellite Accumulation Area (SAA).

  • Final Disposal: Transfer to your institution's EHS provider for high-temperature incineration .[3] This ensures complete destruction of the pyrrolidine ring.[3]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for mother liquors, filtrates, or HPLC effluents.[1]

  • Solvent Assessment: Determine the carrier solvent.[3]

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste carboys.

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic carboys.

    • Aqueous (Buffers): If pH is 5–9 and contains <1% organic content, check local POTW (Publicly Owned Treatment Works) limits. However, best practice for research chemicals is to collect as aqueous chemical waste, not drain disposal. [1]

  • Quenching: If the mixture contains reactive reagents (e.g., acid chlorides, coupling agents like HATU), quench chemically before adding to the waste carboy to prevent pressurization.

Visualized Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of Proline, 4-methoxy-1-methyl-.

DisposalWorkflow Start Start: Identify Waste Stream StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath Contaminated Is it contaminated with Oxidizers or Nitrites? SolidPath->Contaminated SolventCheck Identify Solvent Base LiquidPath->SolventCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix. Contaminated->Segregate Yes PackSolid Pack in HDPE/Glass Jar. Label: 'Non-Regulated Chemical Waste' Contaminated->PackSolid No Destruction Final Disposal: High-Temp Incineration Segregate->Destruction PackSolid->Destruction Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Halogenated NonHalo Flammable Solvent (MeOH, EtAc, ACN) SolventCheck->NonHalo Non-Halogenated Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Halo->Destruction Waste Stream A NonHalo->Destruction Waste Stream B Aqueous->Destruction Waste Stream C

Figure 1: Decision matrix for segregating and disposing of methoxy-proline derivatives.

Spill Management & Emergency Procedures

In the event of a spill, immediate containment is necessary to prevent tracking the powder or liquid.

  • PPE Required: Nitrile gloves (double-gloved recommended for solutions), safety goggles, and a lab coat. If handling large quantities of fine powder, use an N95 respirator or work in a fume hood.

  • Solid Spill:

    • Do not dry sweep if dust generation is likely.[3]

    • Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[3]

    • Place waste in a sealed bag and label as hazardous waste.[3]

  • Liquid Spill:

    • Absorb with inert material (vermiculite, sand, or commercial spill pads).

    • Do not use combustible materials (sawdust) if the solvent is an oxidizer or nitric acid is present.

    • Wash the area with soap and water; collect the rinsate as chemical waste.

References

  • US Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2024). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.